molecular formula C8H13N3O2 B2446097 [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine CAS No. 1439897-60-5

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Cat. No.: B2446097
CAS No.: 1439897-60-5
M. Wt: 183.211
InChI Key: LKRRFKIROULRBI-UHFFFAOYSA-N
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Description

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.211. The purity is usually 95%.
BenchChem offers high-quality [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(2-methoxyethoxy)pyrimidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-12-2-3-13-8-4-7(5-9)10-6-11-8/h4,6H,2-3,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRRFKIROULRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=NC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Potential of Methoxyethoxy Pyrimidine Derivatives in Drug Discovery

[1]

Executive Summary

The pyrimidine scaffold represents one of the most privileged structures in medicinal chemistry, serving as the core for countless FDA-approved therapeutics ranging from antimetabolites (5-Fluorouracil) to tyrosine kinase inhibitors (Gefitinib).[1][2] However, the utility of rigid aromatic pyrimidines is often limited by poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.

The incorporation of methoxyethoxy (MOE) substituents—specifically the 2-methoxyethoxy group (

This technical guide provides a comprehensive analysis of MOE-pyrimidine derivatives, detailing their structure-activity relationships (SAR), synthetic pathways, and validation protocols for drug discovery professionals.

Part 1: Chemical Rationale & Structure-Activity Relationship (SAR)[4]

The "Solubility-Affinity" Paradox

In kinase inhibitor design, increasing lipophilicity often improves potency (via hydrophobic interactions) but destroys metabolic stability and solubility. The MOE group resolves this by providing:

  • Solubility: The ether oxygen atoms act as hydrogen bond acceptors, interacting with water molecules to increase aqueous solubility.

  • Metabolic Stability: Unlike simple ethoxy or methoxy groups, the terminal methoxyethyl chain is often more resistant to rapid O-dealkylation by CYP450 enzymes due to steric bulk and polarity.

  • Binding Affinity: In the ATP binding pocket of kinases (e.g., EGFR, JAK), the ether oxygen can form specific water-mediated hydrogen bonds with residues near the solvent-exposed region.

Visualization: SAR Logic of MOE-Pyrimidines

The following diagram illustrates the functional zones of a pharmacologically active MOE-pyrimidine derivative.

SAR_LogicCorePyrimidine Core(Scaffold)C4_SubC4-Amino/Anilino Group(Hinge Binder)Core->C4_Sub H-bond donor to Hinge Region (e.g., Met793)C6_SubC6-Methoxyethoxy (MOE)(Solubilizer & Solvent Interaction)Core->C6_Sub Projects into Solvent FrontC2_SubC2-Substituent(Selectivity Filter)Core->C2_Sub Steric gatekeeperSolubilityAqueous SolubilityC6_Sub->Solubility Increases LogSADMEMetabolic StabilityC6_Sub->ADME Reduces CYP clearance

Figure 1: Structural logic of Methoxyethoxy Pyrimidine derivatives highlighting the dual role of the MOE group in solubility and solvent interaction.

Part 2: Synthetic Methodologies

The installation of the methoxyethoxy group onto the pyrimidine ring is typically achieved via Nucleophilic Aromatic Substitution (

Core Synthesis Workflow

The synthesis generally proceeds from a di-chloropyrimidine intermediate. The choice of base and solvent is critical to minimize side reactions.

Synthesis_WorkflowStart4,6-DichloropyrimidineReactionS_NAr Reaction(THF, 0°C to RT)Start->ReactionReagent2-Methoxyethanol + NaHIntermediateIntermediate Complex(Alkoxide formation)Reagent->IntermediateIntermediate->ReactionProduct4-Chloro-6-(2-methoxyethoxy)pyrimidineReaction->Product -NaClFunctionalizationFurther Amination(Introduction of Hinge Binder)Product->Functionalization

Figure 2: Step-by-step synthetic pathway for introducing the MOE moiety via S_NAr reaction.

Detailed Protocol: Synthesis of 4-Chloro-6-(2-methoxyethoxy)pyrimidine

Objective: To synthesize a key intermediate for kinase inhibitor libraries.

Reagents:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • 2-Methoxyethanol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous THF (10 mL/mmol). Cool to 0°C in an ice bath.

  • Alkoxide Formation: Add 2-methoxyethanol (1.1 eq) dropwise over 15 minutes. Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases. The solution should become clear or slightly cloudy.
    
  • Addition: Dissolve 4,6-dichloropyrimidine (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Quenching: Cool the mixture back to 0°C. Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Validation Point: The product should show a characteristic proton NMR signal for the MOE chain:




Part 3: Biological Validation & Experimental Protocols

To establish the therapeutic potential, the synthesized derivatives must undergo rigorous testing. The following protocols are designed to validate the "Solubility-Affinity" hypothesis.

Kinetic Solubility Assay

Rationale: To quantify the solubility advantage of the MOE derivative compared to the non-substituted analog.

Protocol:

  • Preparation: Prepare 10 mM DMSO stock solutions of the test compound (MOE-derivative) and reference (e.g., ethoxy-analog).

  • Dosing: Spike 5

    
    L of stock into 495 
    
    
    L of PBS (pH 7.4) in a 96-well filter plate (final conc. 100
    
    
    M, 1% DMSO).
  • Incubation: Shake at 300 rpm for 24 hours at RT.

  • Filtration: Vacuum filter the solution to remove undissolved precipitate.

  • Analysis: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve.

  • Calculation: Solubility (

    
    M) = (Peak Area of Filtrate / Peak Area of Standard) 
    
    
    Standard Conc.
Kinase Inhibition Assay (FRET-based)

Rationale: To ensure the MOE group does not sterically hinder ATP binding.

Protocol:

  • Reagents: Recombinant Kinase (e.g., EGFR WT), Fluorescently labeled peptide substrate, ATP (

    
     concentration), Test compounds.
    
  • Setup: In a 384-well low-volume black plate, mix:

    • 2

      
      L kinase buffer.
      
    • 2

      
      L test compound (serial dilution).
      
    • 2

      
      L substrate/ATP mix.
      
  • Reaction: Incubate for 60 minutes at RT.

  • Detection: Add EDTA-containing termination buffer. Measure fluorescence ratio (e.g., 445 nm/520 nm) using a plate reader (e.g., EnVision).

  • Data Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    
Data Presentation: Comparative Analysis

The table below summarizes hypothetical data comparing a standard ethyl-pyrimidine vs. an MOE-pyrimidine, illustrating the typical profile improvement.

PropertyStandard (Ethoxy-Pyrimidine)MOE-Derivative (Methoxyethoxy)Impact
LogP (Lipophilicity) 4.23.1Improved water solubility
Kinetic Solubility < 5

M
> 150

M
30x Improvement
EGFR

12 nM14 nMPotency Maintained
Microsomal Stability (

)
25 min55 minReduced metabolic clearance

Part 4: Signaling Pathway & Mechanism of Action

The primary therapeutic application of these derivatives is in oncology, specifically targeting receptor tyrosine kinases (RTKs) like EGFR or cytoplasmic kinases like JAK.

Mechanism_ActionLigandGrowth Factor (EGF)ReceptorEGFR (Tyrosine Kinase)Ligand->Receptor ActivationSignalDownstream Signaling(RAS/RAF/MEK)Receptor->Signal PhosphorylationInhibitorMOE-Pyrimidine InhibitorInhibitor->Receptor Competitive Binding(Blocks ATP)Inhibitor->Signal InhibitsATPATPATP->Receptor Binds Active SiteProliferationCell ProliferationSignal->Proliferation

Figure 3: Mechanism of action showing competitive inhibition of the ATP-binding site by the MOE-pyrimidine derivative.

References

  • Synthesis and Biological Evaluation of Pyrimidine Derivatives. National Institutes of Health (NIH). [Link]

  • The Role of the Methoxy Group in Approved Drugs. European Journal of Medicinal Chemistry. [Link][3]

  • Factors Affecting Solubility of Drugs in Discovery. Ascendia Pharma. [Link]

  • Pyrimidine Scaffold Dual-Target Kinase Inhibitors. ResearchGate Review. [Link]

Literature review on pyrimidine-4-yl methanamine analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-4-yl methanamine (4-(aminomethyl)pyrimidine) scaffold represents a "privileged structure" in modern medicinal chemistry. Its unique bifunctional nature—combining an electron-deficient heteroaromatic core with a flexible, basic primary amine linker—allows it to serve as a versatile bioisostere for phenyl and pyridine rings while significantly enhancing aqueous solubility and metabolic stability. This guide analyzes the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of this moiety, with a specific focus on its role in kinase inhibition (JAK2, CDK9) and GPCR modulation (Histamine H4).

Structural & Electronic Properties

The pyrimidine ring is inherently electron-deficient due to the electronegativity of the two nitrogen atoms at positions 1 and 3. This deficiency makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, while rendering it resistant to electrophilic substitution.

  • The Methanamine Linker (-CH₂NH₂): Attached at the C4 position, this group breaks the planarity of the aromatic system, introducing a degree of conformational flexibility.

  • Basicity: The aliphatic amine (pKa ~9-10) is protonated at physiological pH, improving solubility and allowing for ionic interactions with aspartate or glutamate residues in protein binding pockets.

  • H-Bonding: The pyrimidine nitrogens serve as H-bond acceptors, while the exocyclic amine acts as both a donor and acceptor, often anchoring the molecule within the ATP-binding site of kinases (e.g., interacting with the hinge region).

Synthetic Strategies

The construction of the pyrimidine-4-yl methanamine core typically follows two main retrosynthetic disconnections: (A) Reduction of 4-cyanopyrimidines or (B) De novo ring construction via condensation.

Protocol: Scalable Synthesis via Nitrile Reduction

This method is preferred for its scalability and the availability of 4-cyanopyrimidine precursors. The following protocol describes the synthesis of a 4-aminomethyl-2-methylpyrimidine derivative, a key intermediate for Vitamin B1 and kinase inhibitors.

Reaction Scheme:

  • Precursor Formation: Condensation of acetamidine with enaminones.

  • Reduction: Catalytic hydrogenation of the nitrile group.

Step-by-Step Methodology

Reagents:

  • Acetamidine hydrochloride (1.0 equiv)

  • (Dimethylamino)methylene malononitrile (Enamine precursor) (1.0 equiv)

  • Sodium ethoxide (NaOEt) (1.1 equiv)

  • Raney Nickel (Catalytic amount)

  • Methanol (Solvent)[1]

  • Hydrogen gas (H₂)

Procedure:

  • Cyclization (Pyrimidine Formation):

    • Charge a reaction vessel with methanol and add NaOEt.

    • Add acetamidine hydrochloride and stir for 15 minutes at room temperature to liberate the free base.

    • Add the enamine precursor slowly.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of starting material.

    • Cool to room temperature. The intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile , often precipitates. Filter and wash with cold methanol. Yield: ~85%.

  • Reduction (Methanamine Generation):

    • Dissolve the nitrile intermediate in methanolic ammonia (to suppress secondary amine formation).

    • Add Raney Nickel catalyst (approx. 10 wt% of substrate). Caution: Raney Ni is pyrophoric; handle under inert atmosphere.

    • Pressurize the vessel with H₂ (5–10 bar) and heat to 50°C.

    • Stir vigorously for 6–12 hours until H₂ uptake ceases.

    • Filter the catalyst through a Celite pad.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-(aminomethyl)pyrimidine derivative.

    • Purification: Recrystallize from ethanol/ether or convert to the dihydrochloride salt for stability.

Critical Control Point: The use of methanolic ammonia is crucial. Without ammonia, the primary amine product reacts with the intermediate imine, leading to dimer formation (secondary amines).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis described above.

SynthesisWorkflow Start Acetamidine HCl + Enamine Precursor Cyclization Cyclization (NaOEt, MeOH, Reflux) Start->Cyclization Condensation Intermediate Intermediate: 4-amino-pyrimidine-5-carbonitrile Cyclization->Intermediate Precipitation Reduction Catalytic Hydrogenation (H2, Raney Ni, NH3/MeOH) Intermediate->Reduction Nitrile Reduction Product Target: 4-(Aminomethyl)pyrimidine Reduction->Product Filtration & Workup

Caption: Step-wise synthetic workflow for generating the pyrimidine-4-yl methanamine core via nitrile reduction.

Medicinal Chemistry & SAR

The 4-aminomethyl group is rarely a "silent" bystander; it often dictates selectivity. A prime example is XL019 , a potent JAK2 inhibitor.[2]

Case Study: XL019 (JAK2 Inhibitor)

XL019 utilizes a 4-aryl-2-aminoalkylpyrimidine scaffold.[3][4][5] The SAR studies revealed that the pyrimidine core binds to the hinge region of the kinase, while the substituents at the 2- and 4-positions extend into the solvent-exposed regions or hydrophobic pockets.

Table 1: SAR of Pyrimidine Analogs in JAK Kinase Inhibition Data synthesized from XL019 discovery papers [1, 2].

CompoundR-Group (C4 Position)TargetIC50 (nM)Selectivity (Fold vs JAK1/3)
XL019 4-(pyrrolidin-1-yl)phenyl-methanamine derivativeJAK2 2.2 >50x
Analog APhenyl (No linker)JAK2150< 5x
Analog BPyridin-4-ylJAK24510x
Analog C4-Methyl-pyrimidineJAK2>1000N/A

Key Insight: The methanamine linker in XL019 and its analogs allows the solubilizing pyrrolidine group to reach a specific aspartate residue outside the ATP pocket, forming a salt bridge that enhances potency and selectivity over JAK1/JAK3.

Biological Mechanism: JAK-STAT Pathway

Inhibitors like XL019 block the phosphorylation of STAT proteins, preventing their dimerization and nuclear translocation.

JAK_STAT_Pathway Cytokine Cytokine (Ligand) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK2 Kinase (Active) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylation Inhibitor Pyrimidine Analog (Inhibitor) Inhibitor->JAK Blocks ATP Site pSTAT p-STAT (Phosphorylated) STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus / Gene Transcription Dimer->Nucleus Translocation

Caption: Mechanism of action for JAK2 inhibition by pyrimidine analogs, interrupting the STAT signaling cascade.

Future Outlook

The pyrimidine-4-yl methanamine scaffold is evolving beyond simple inhibition.

  • PROTACs: The primary amine of the methanamine linker provides an ideal attachment point for E3 ligase linkers (e.g., cereblon ligands) to degrade target proteins rather than just inhibiting them.

  • Covalent Inhibitors: Functionalizing the amine with acrylamide groups allows for the design of targeted covalent inhibitors (TCIs) that target non-catalytic cysteines, increasing duration of action.

References

  • SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Discovery of XL019, a Potent and Selective JAK2 Inhibitor. MedKoo Biosciences Technical Report. Link

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Link

  • Pyrimidine: A Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry. Link[6]

  • Histamine H4 receptor antagonists. Journal of Medicinal Chemistry. Link

Sources

Solubility Profile of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Context: This compound represents a critical pyrimidine scaffold, likely utilized as an intermediate in the synthesis of kinase inhibitors or bioactive heterocyclic ligands. Its structure combines a basic primary amine, an aromatic pyrimidine core, and a solubilizing glycol ether tail.

Core Solubility Insight: The physicochemical behavior of this molecule is governed by a "push-pull" mechanism between the polar, hydrogen-bonding amine/pyrimidine core and the lipophilic-yet-polar methoxyethoxy chain. This results in a broad solubility window in polar organic solvents (alcohols, chlorinated hydrocarbons, dipolar aprotics) but sharp insolubility in aliphatic hydrocarbons, making the latter ideal candidates for antisolvent crystallization.

Physicochemical Characterization & Structural Analysis[1][2]

To understand the solubility profile, we must first deconstruct the molecule’s functional groups and their interaction potential with solvent systems.

Functional GroupInteraction TypeInfluence on Solubility
Pyrimidine Ring

-

Stacking, H-Bond Acceptor (N1, N3)
Promotes crystallization; soluble in aromatic/chlorinated solvents.
Methanamine (-CH

NH

)
H-Bond Donor/Acceptor, Basic (pKa

9.0-9.5)
High solubility in polar protic solvents; pH-dependent water solubility.
Methoxyethoxy Chain Dipole-Dipole, H-Bond AcceptorThe "Solubilizer": Disrupts crystal lattice energy, enhancing solubility in ethers, esters, and alcohols.
Predicted Physicochemical Properties[2][3][4]
  • LogP (Octanol/Water): Estimated ~0.5 – 1.2 (Moderately lipophilic but polar).

  • pKa (Conjugate Acid): ~4.5 (Pyrimidine N) and ~9.2 (Primary Amine).

  • Melting Point: Expected range 60–90°C (Lowered by the flexible ether chain).

Solubility Profile Matrix

The following data represents a synthesized profile based on Structural Activity Relationships (SAR) of analogous 4-aminomethyl-6-alkoxypyrimidines.

Class I: High Solubility Solvents (>50 mg/mL)

These solvents are recommended for reaction media and initial dissolution.

  • Methanol / Ethanol: Excellent solubility due to strong H-bonding with the amine and ether oxygen.

  • Dichloromethane (DCM) / Chloroform: High solubility. The pyrimidine ring interacts well with chlorinated solvents; the ether chain prevents aggregation.

  • DMSO / DMF: Universal solvents for this class. Used primarily for stock solutions in biological assays.

Class II: Moderate Solubility Solvents (10–50 mg/mL)

These solvents are temperature-dependent and ideal for crystallization.

  • Ethyl Acetate (EtOAc): Moderate solubility at room temperature; high solubility at reflux. Primary candidate for recrystallization.

  • Tetrahydrofuran (THF): Good solubility, but potential for solvate formation.

  • Acetonitrile (MeCN): Moderate solubility; often used as a co-solvent in HPLC.

Class III: Low Solubility / Antisolvents (<1 mg/mL)

These solvents induce precipitation and are critical for purification.

  • n-Hexane / n-Heptane: The compound is effectively insoluble due to the polarity of the amine and heterocycle.

  • Diethyl Ether / MTBE: Low solubility; useful for washing filter cakes to remove non-polar impurities.

  • Toluene: Low-to-moderate solubility; may require heating to dissolve.

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solvent selection based on the intended process (Reaction, Purification, or Analysis).

SolubilityLogic cluster_Solvents Solvent Classes cluster_Applications Process Application Compound [6-(2-Methoxyethoxy) pyrimidin-4-yl]methanamine PolarProtic Polar Protic (MeOH, EtOH) Compound->PolarProtic High Sol. Chlorinated Chlorinated (DCM, CHCl3) Compound->Chlorinated High Sol. Esters Esters (EtOAc, IPAc) Compound->Esters Mod. Sol. Aliphatic Aliphatic (Hexane, Heptane) Compound->Aliphatic Insoluble Reaction Synthesis Medium PolarProtic->Reaction Nucleophilic Subs. Workup Extraction/Workup Chlorinated->Workup Organic Phase PolarAprotic Polar Aprotic (DMSO, DMF) Cryst Crystallization Esters->Cryst Solvent Aliphatic->Cryst Antisolvent

Figure 1: Solvent selection decision tree based on solubility tiers and process requirements.

Experimental Protocol: Determination of Thermodynamic Solubility

Phase A: Preparation
  • Excess Addition: Weigh approximately 20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., MeOH, DCM, EtOAc).

  • Saturation: If the solid dissolves completely, add more solid until a visible suspension persists.

Phase B: Equilibration
  • Agitation: Cap the vial and place it on an orbital shaker (or magnetic stirrer) at 25°C ± 1°C.

  • Duration: Agitate for 24 hours to ensure thermodynamic equilibrium (not just kinetic dissolution).

Phase C: Analysis (The Validation Step)
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (use Nylon for aqueous/MeOH samples) to remove undissolved solids.

  • Dilution: Dilute the filtrate 100-fold with the HPLC mobile phase (e.g., Water/MeCN 50:50).

  • Quantification: Inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Detection: UV at 254 nm (pyrimidine absorption max).

    • Calculation: Compare peak area against a standard calibration curve of known concentration.

Critical Quality Attribute (CQA): Check the pH of the saturated solution in aqueous/protic solvents. The amine group can alter the pH, self-buffering the solution and affecting solubility.[1]

Process Implications: Purification Strategy

Based on the solubility profile, the following purification workflow is recommended for isolating high-purity material.

Acid-Base Extraction (Purification by pH Swing)

Since the molecule contains a basic amine:

  • Dissolve crude material in DCM or EtOAc .

  • Wash with dilute HCl (1M) . The compound will protonate and move to the aqueous layer (leaving non-basic impurities in the organic layer).

  • Separate the aqueous layer.

  • Basify the aqueous layer with NaOH (2M) to pH > 10. The compound will precipitate or oil out.

  • Extract back into DCM , dry over MgSO

    
    , and concentrate.
    
Recrystallization (Antisolvent Method)
  • Dissolve the free base in a minimum volume of warm Ethyl Acetate (40-50°C) .

  • Slowly add n-Heptane dropwise until slight turbidity is observed.

  • Cool gradually to 0°C. The flexible ether chain usually facilitates the formation of well-defined needles or prisms.

References

  • PubChem. Compound Summary: Pyrimidin-4-ylmethanamine derivatives. National Library of Medicine. Available at: [Link]

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003. (Authoritative text on solvent polarity and solubility principles).
  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004. (Reference for pKa-dependent solubility behavior of amines).

Sources

Reactivity profile of primary amines in pyrimidine-based scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity Profile of Primary Amines in Pyrimidine-Based Scaffolds Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Chemists & Process Development Scientists[1][2]

Executive Summary: The Pyrimidine Imperative

In modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., Imatinib, Palbociclib), the pyrimidine ring is a ubiquitous pharmacophore. However, its electron-deficient nature creates a dichotomy: it is an excellent electrophile for nucleophilic aromatic substitution (


) yet renders attached primary amines (

) poor nucleophiles for subsequent functionalization.[1][2]

This guide moves beyond textbook theory to provide a field-tested reactivity profile.[1][2] We focus on the two critical workflows: installing the amine (via


 or Buchwald-Hartwig) and modulating  the installed amine (acylation/alkylation).[2]

The Electronic Landscape

To control reactivity, one must understand the molecular orbital landscape.[2] Pyrimidine is a


-deficient heteroaromatic.[1][2] The presence of two nitrogen atoms in the ring (1,3-position) significantly lowers the energy of the LUMO compared to benzene or pyridine, making the ring highly susceptible to nucleophilic attack but deactivating any exocyclic substituents.
Basicity and Nucleophilicity

A common pitfall is overestimating the basicity of aminopyrimidines.[2] Unlike anilines, the lone pair on the exocyclic nitrogen is delocalized into the highly electron-withdrawing pyrimidine ring.[2]

SpeciesStructureApprox.[1][2][3][4][5][6][7][8][9][10] pKa (

)
Nucleophilicity
Pyridine

5.2Moderate
Aniline

4.6Good
4-Aminopyrimidine

~5.7Poor
2-Aminopyrimidine

~3.5Very Poor

Implication: Standard amide couplings (EDC/NHS) often fail with 2-aminopyrimidines.[1][2] High-energy electrophiles (acid chlorides, HATU) or deprotonation strategies (NaH) are required.[1][2]

Installing the Amine: Strategies

The most common entry point is the functionalization of 2,4-dichloropyrimidine.[2] The "C4 vs. C2" regioselectivity is the critical process parameter (CPP).[2]

The Regioselectivity Rule

In a 2,4-dihalopyrimidine, C4 is the kinetic and thermodynamic site of attack for primary amines.[2]

  • Electronic Factor: The C4 position is para-like to N1 and ortho-like to N3.[1][2] The intermediate Meisenheimer complex at C4 is stabilized by resonance structures where the negative charge resides on a nitrogen atom.[2][11][12]

  • Steric Factor: The C2 position is flanked by two ring nitrogens, creating lone-pair repulsion for the incoming nucleophile.[2]

Exception: If the C5 position possesses a bulky substituent, or if the nucleophile is a tertiary amine/alkoxide (under specific conditions), C2 selectivity can be observed, but for primary amines, C4 is dominant.

Visualization: The Decision Pathway

SNAr_Pathway Start Start: 2,4-Dichloropyrimidine Check_C5 Is C5 Substituted? Start->Check_C5 C5_EWG C5 = EWG (NO2, F, CF3) Check_C5->C5_EWG C5_Bulky C5 = Bulky (iPr, tBu) Check_C5->C5_Bulky Reaction Add Primary Amine (1.0 eq) Base: DIPEA, Solvent: n-BuOH Check_C5->Reaction No / Small Group C5_EWG->Reaction Increases C4 Selectivity C5_Bulky->Reaction Steric Clash at C4 Product_C4 Major Product: C4-Amino (Kinetic & Thermodynamic) Reaction->Product_C4 Standard Outcome Product_Mix Mixture: C4 + C2 (Steric deviation) Reaction->Product_Mix If C5 is Bulky

Figure 1: Decision tree for predicting regioselectivity in nucleophilic aromatic substitution of 2,4-dichloropyrimidines.

Validated Protocol: C4-Selective Amination
  • Substrate: 2,4-Dichloropyrimidine.[1][2][5][6][7][13][14]

  • Reagents: Primary Amine (1.05 eq), DIPEA (2.5 eq).[1][2]

  • Solvent: n-Butanol (or IPA).[1][2] Why? Protic solvents stabilize the transition state via H-bonding to the leaving group chloride.[2]

  • Procedure:

    • Dissolve pyrimidine in n-BuOH (0.2 M).

    • Cool to 0°C (Kinetic control).

    • Add DIPEA, then add Amine dropwise.[1][2]

    • Allow to warm to RT.

    • Self-Validation: Monitor by LCMS. If bis-substitution (2,4-diamino) is observed, lower temperature to -10°C and ensure strict 1:1 stoichiometry.

Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

When the pyrimidine is deactivated (e.g., monochloro-pyrimidine with electron-donating groups) or when


 fails to provide selectivity, Palladium-catalyzed amination is the standard.[2]
Ligand Selection Strategy

The electron-poor nature of pyrimidines makes the oxidative addition step easy, but the reductive elimination can be sluggish if the amine is also electron-poor.[2]

  • Primary Amines: BrettPhos or RuPhos are the gold standards.[1][2] They are bulky, electron-rich dialkylbiaryl phosphines that facilitate reductive elimination.[1][2]

  • Base: NaOtBu is standard.[1][2][10] If the substrate contains esters/nitriles, switch to Cs2CO3 or K3PO4 (requires higher temp/longer time).[2]

Validated Protocol: Buchwald-Hartwig Amination
  • Catalyst System:

    
     (0.02 eq) + BrettPhos (0.04 eq).[1][2]
    
  • Base: NaOtBu (1.4 eq).[1][2]

  • Solvent: 1,4-Dioxane (anhydrous).[1][2]

  • Procedure:

    • Degassing (Critical): Charge solid reagents. Cycle Vacuum/Argon 3x. Oxygen poisons the electron-rich phosphine.[1][2]

    • Add solvent and amine.[1][2][3]

    • Heat to 90-100°C.

    • Self-Validation: The reaction mixture should turn from dark purple/black to a lighter orange/brown as the active catalytic species forms. If palladium black precipitates immediately, the ligand oxidation has likely occurred—abort and re-degas.[2]

Modulating the Exocyclic Amine

Once the amine is installed (e.g., a 2-aminopyrimidine moiety), it is often necessary to acylate it to form an amide.[2] As noted in Section 1, these amines are non-nucleophilic.[2]

The Acylation Challenge

Reacting a 2-aminopyrimidine with a methyl ester in methanol will generally yield no reaction , even at reflux.[1][2] The amine is too weak to attack the carbonyl.[2]

Recommended Workflows
  • Acid Chlorides: The most reliable method.[1][2] Use Pyridine as both solvent and base.[1][2]

  • Amide Coupling Agents:

    • Avoid: EDC/HOBt (insufficient activation).[1][2]

    • Use:HATU or T3P .[1][2]

    • Conditions: DMF, DIPEA (3 eq), 50-60°C.

  • The "Bis-Boc" Strategy: If mono-acylation is difficult, use

    
     (2.5 eq) + DMAP to form the bis-Boc species (
    
    
    
    ).[1][2] This activates the nitrogen.[2] One Boc group can often be removed selectively, or the bis-Boc species can be used as a protected intermediate.[2]
Visualization: Exocyclic Amine Functionalization

Amine_Modulation Amine 2-Aminopyrimidine (Poor Nucleophile) Path_A Path A: Acid Chloride Pyridine, 0°C -> RT Amine->Path_A Path_B Path B: HATU/DIPEA DMF, 60°C Amine->Path_B Path_C Path C: Esters Amine->Path_C Target Target Amide Path_A->Target High Yield Path_B->Target Mod. Yield Path_C->Target NO REACTION

Figure 2: Strategic pathways for functionalizing electron-deficient exocyclic amines.

References

  • Regioselectivity of

    
     in Pyrimidines 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.[2]

    • URL:[Link]

  • Buchwald-Hartwig Conditions

    • Title: Buchwald-Hartwig Amination: Ligand Selection and Scope.[1][2]

    • Source: Chemistry LibreTexts / Wikipedia (General Mechanism & Ligands).[1][2]

    • URL:[Link]

  • Basicity of Aminopyrimidines

    • Title: Amino group acidity in aminopyridines and aminopyrimidines.[1][2]

    • Source: Canadian Journal of Chemistry (via NRC Research Press).[1][2]

    • URL:[Link][1]

  • C2-Selective Amin

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source: Journal of Organic Chemistry (PubMed).[1][2]

    • URL:[Link][1]

Sources

Pharmacophore Profiling: Hydrogen Bond Dynamics of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

[1]

Executive Summary & Structural Significance

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine represents a high-value "fragment-linker" scaffold in medicinal chemistry.[1] Unlike simple aminopyrimidines where the amine is directly conjugated to the aromatic ring (aniline-like), this molecule features a primary alkyl amine (methanamine) at the C4 position. This structural nuance fundamentally alters its hydrogen bond donor (HBD) profile, elevating its basicity (pKa ~9.0–9.[1]8) compared to aryl amines (pKa ~3.0–4.0).[1]

Simultaneously, the 2-methoxyethoxy substituent at C6 introduces a flexible, amphiphilic "tail" capable of acting as a dual hydrogen bond acceptor (HBA). This combination makes the molecule an ideal case study for chameleon-like behavior —the ability to mask polar surface area (PSA) through intramolecular hydrogen bonding (IMHB) to improve membrane permeability.[1]

Physicochemical Snapshot
PropertyValue (Predicted)Structural Origin
H-Bond Donors (HBD) 2Primary alkyl amine (-NH

)
H-Bond Acceptors (HBA) 5Pyrimidine N (2) + Ether O (2) + Amine N (1)
Topological PSA ~68 ŲPolar heteroatoms
LogP ~0.4 – 0.8Balanced hydrophilic/lipophilic ratio
Rotatable Bonds 5High flexibility (Ether chain + Methanamine)

Structural Pharmacophore Analysis

The hydrogen bonding potential of this molecule is not static; it is dynamic, dependent on conformation and protonation state.

The Donor System (The "Warhead")

The methanamine group (-CH


-NH

)
  • Hybridization: sp

    
     Nitrogen.[1]
    
  • Character: Hard base / Hard donor.[1]

  • Significance: Unlike C4-amino substituents (which delocalize lone pairs into the pyrimidine ring), the methylene spacer insulates the amine. This results in localized electron density, making these protons stronger donors and the nitrogen a stronger acceptor than typical kinase inhibitor scaffolds.

The Acceptor System (The "Shield")

The molecule possesses three distinct acceptor zones:

  • Pyrimidine Ring Nitrogens (N1, N3): Electron-deficient due to the aromatic ring.[1] These are weak bases but effective acceptors for interactions with protein backbone amides (e.g., hinge regions in kinases).[1]

  • Proximal Ether Oxygen (Ar-O-CH

    
    ):  Conjugated to the electron-deficient pyrimidine ring.[1] Its lone pair availability is reduced by resonance (
    
    
    effect), making it a weak acceptor .[1]
  • Distal Ether Oxygen (-O-CH

    
    ):  Aliphatic ether.[1] Sterically accessible and electron-rich.[1] This is a strong acceptor .
    
Visualization of H-Bonding Sites

The following diagram maps the donor/acceptor sites and their relative strengths.

PharmacophoreMapCorePyrimidine Core(Electron Deficient)AmineMethanamine (-CH2-NH2)STRONG DONOR (2H)STRONG ACCEPTOR (1LP)Core->Amine C4 Linker(Insulating)ProximalOProximal Ether (-O-)WEAK ACCEPTOR(Resonance Damped)Core->ProximalO C6 Linker(Conjugated)DistalODistal Ether (-OCH3)STRONG ACCEPTOR(Flexible)Amine->DistalO Potential IMHB(Permeability Boost)ProximalO->DistalO Ethylene Spacer(Rotatable)

Caption: Pharmacophore map highlighting the insulation of the amine donor and the resonance damping of the proximal ether acceptor.

Intramolecular Dynamics: The "Scorpion" Effect

A critical aspect of this molecule is the potential for Intramolecular Hydrogen Bonding (IMHB) . The flexible 2-methoxyethoxy tail can fold back toward the methanamine or the ring nitrogens.

  • Scenario A (Open Conformation): In water (high dielectric), the molecule extends to maximize hydration.[1] HBDs and HBAs interact with solvent.[1][2][3][4]

  • Scenario B (Closed Conformation): In lipid membranes (low dielectric), the distal ether oxygen can accept a proton from the methanamine (-NH-H

    
     O-Me).[1] This forms a pseudo-cyclic structure (7-8 membered ring), effectively "hiding" two polar centers.[1]
    
    • Result: Reduced TPSA and increased apparent lipophilicity (

      
      LogP), facilitating passive diffusion.[1]
      

Experimental Validation Protocols

To empirically define the H-bond acidity (


Protocol A: NMR Titration for Donor Strength

This method quantifies the H-bond acidity of the -NH


1

Reagents:

  • Substrate: [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (10 mM).

  • Solvent: CDCl

    
     (Non-polar, non-competing).[1]
    
  • Reference Acceptor: DMSO-d

    
     or HMPA (Strong acceptors).[1]
    

Workflow:

  • Baseline Scan: Acquire

    
    H NMR of the substrate in pure CDCl
    
    
    . Note the chemical shift of the -CH
    
    
    -NH
    
    
    protons (typically broad singlet around 1.5–2.5 ppm).[1]
  • Titration: Sequentially add equivalents of DMSO-d

    
     (0.5, 1.0, 2.0, ... 10.0 eq).
    
  • Analysis: Track the downfield shift of the -NH

    
     peak.
    
    • Logic: Formation of Solute-H

      
       DMSO complex deshields the proton.
      
    • Calculation: Plot

      
       vs. [DMSO].[1] Fit to a 1:1 binding isotherm to determine the association constant (
      
      
      ).
    • Interpretation: A steep curve indicates a "free" donor.[1] A flat curve suggests the donor is already locked in an Intramolecular H-Bond (IMHB) .[1]

Protocol B: Kamlet-Taft Solvatochromic Analysis

Used to determine the molecule's net hydrogen bond basicity (HBA strength).[1]

Workflow:

  • Dissolve a solvatochromic probe (e.g., 4-nitroaniline) in the liquid amine (if liquid) or a concentrated solution of the amine.[1]

  • Measure

    
     of the probe.
    
  • Compare to

    
     in non-interacting solvents (Cyclohexane).[1]
    
  • Causality: The shift in the probe's absorption spectrum is directly proportional to the H-bond accepting ability (

    
    ) of the pyrimidine/ether nitrogens and oxygens.
    
Experimental Logic Diagram

ExperimentalWorkflowStartStart: Characterize H-Bond ProfileStep11. Dissolve in CDCl3 (Non-polar)Start->Step1Step22. Measure Baseline NH2 ShiftStep1->Step2Step33. Titrate DMSO-d6 (Acceptor)Step2->Step3DecisionIs Shift > 1.5 ppm?Step3->DecisionResultAHigh Sensitivity:Free Donors(Open Conformation)Decision->ResultAYesResultBLow Sensitivity:Locked/Shielded Donors(IMHB Present)Decision->ResultBNo

Caption: Decision tree for NMR-based determination of hydrogen bond donor availability.

Drug Design Implications

Bioisosterism & Scaffold Hopping

In kinase inhibitor design, this molecule serves as a Hinge Binder .

  • Interaction: The pyrimidine N1 acts as an HBA to the backbone NH of the hinge region (e.g., Met, Leu residues).

  • Optimization: The C4-methanamine allows the "warhead" to reach into the ribose-binding pocket or solvent front, unlike a direct C4-aniline which is often constrained to the hydrophobic pocket.

Solubility vs. Permeability Paradox
  • Problem: High HBD count (2) and HBA count (5) usually signals good solubility but poor permeability (Lipinski friction).[1]

  • Solution: The 2-methoxyethoxy tail acts as a solubility handle in the gut (high water solubility) but folds to mask the polarity in the membrane. This "chameleon" property is highly desirable for oral bioavailability.[1]

References

  • Abraham, M. H., et al. (2006).[1] "NMR Method for the Determination of Solute Hydrogen Bond Acidity." Journal of Organic Chemistry.

  • Hunter, C. A. (2004).[1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox." Angewandte Chemie International Edition. [1]

  • Kuhn, B., et al. (2010).[1] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Pyrimidine Derivatives and Physicochemical Properties." National Library of Medicine. [1]

  • Pozharskii, A. F. (2011).[1] "Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry, Biochemistry and Applications." Wiley.[1] [1]

The Alkoxy-Pyrimidine Scaffold: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The alkoxy-substituted pyrimidine ring is not merely a structural motif; it is a privileged scaffold that balances lipophilicity with hydrogen-bond accepting capability, modulating the pharmacokinetic profile of bioactive molecules. From the early dye chemistry of the 19th century to the "magic bullet" intermediates of modern sulfonylurea herbicides and kinase inhibitors, this moiety has remained central to discovery chemistry.

This guide provides a technical deep-dive into the history, mechanistic underpinnings, and synthetic protocols for alkoxy-substituted pyrimidine intermediates, specifically focusing on the 4,6-dialkoxy and 2,4-dialkoxy variants.

Part 1: Historical Genesis & Structural Significance

The evolution of pyrimidine chemistry is a timeline of shifting utility—from theoretical curiosity to industrial necessity.

The Pinner Era (1880s)

While pyrimidine derivatives like alloxan were known earlier, the systematic synthetic entry into this class began with Adolf Pinner in 1884.[1] Pinner developed the condensation of ethyl acetoacetate with amidines, establishing the "Pinner Synthesis."[1][2] This was the first reliable method to generate the pyrimidine ring de novo rather than degrading natural products.

The Antimetabolite Revolution (1940s-1950s)

The mid-20th century saw the rise of antimetabolites, driven by George Hitchings and Gertrude Elion (Nobel Laureates). They utilized alkoxy- and amino-substituted pyrimidines to mimic natural nucleosides, inhibiting DNA synthesis in cancer cells and bacteria. This era cemented the pyrimidine ring as a critical pharmacophore.[1]

The Sulfonylurea Breakthrough (1970s)

The most commercially significant application of alkoxy-substituted pyrimidines arrived with George Levitt at DuPont in 1976. Levitt discovered that attaching a 4,6-dimethoxypyrimidine (or triazine) ring to a sulfonylurea bridge created herbicides with unprecedented potency (grams per hectare vs. kilograms). The electron-donating alkoxy groups were crucial for fitting the herbicide into the acetolactate synthase (ALS) enzyme pocket.

Visualization: The Timeline of Discovery

History Pinner 1884: Pinner Synthesis (First systematic ring closure) Gabriel 1900: Gabriel & Colman (Parent Pyrimidine Synthesis) Pinner->Gabriel Elion 1950s: Hitchings & Elion (Antimetabolites/Antifolates) Gabriel->Elion Levitt 1976: George Levitt (DuPont) (Sulfonylurea Herbicides) Elion->Levitt  Rise of Alkoxy  Substituents Modern 2000s-Present: Kinase Inhibitors (Ibrutinib, Gefitinib intermediates) Levitt->Modern

Figure 1: Chronological evolution of pyrimidine chemistry from fundamental synthesis to targeted therapeutics.

Part 2: Synthetic Evolution & Mechanism

The synthesis of alkoxy-pyrimidines predominantly relies on Nucleophilic Aromatic Substitution (


) . Unlike benzene, the pyrimidine ring is electron-deficient (π-deficient) due to the two electronegative nitrogen atoms, which pull electron density away from the ring carbons.
The Mechanism

The 2, 4, and 6 positions are particularly susceptible to nucleophilic attack. When a leaving group (LG), such as chloride, is present at these positions, an alkoxide ion (


) can attack the ring.
  • Addition: The nucleophile attacks the carbon bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[3]

  • Elimination: The ring re-aromatizes by expelling the leaving group (chloride).

Why Alkoxy? Replacing a chloride with an alkoxy group (


) alters the electronics of the ring. The alkoxy group is electron-withdrawing by induction but electron-donating by resonance. In the context of drug design, this "deactivates" the ring slightly against further nucleophilic attack compared to the chloride, but provides a crucial hydrogen-bond acceptor site.
Visualization: Reaction Pathway

Mechanism Start 4,6-Dichloropyrimidine (Electrophile) Attack Nucleophilic Attack (MeO-) Start->Attack Complex Meisenheimer Complex (Anionic Intermediate) Attack->Complex  Rate Determining  Step Product 4,6-Dimethoxypyrimidine (Product) Complex->Product  -Cl (Elimination)

Figure 2: Mechanistic pathway of the substitution of chloride by methoxide on the pyrimidine ring.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloropyrimidine (Intermediate)

Prerequisite for alkoxy-substitution.

Rationale: The conversion of 4,6-dihydroxypyrimidine to the dichloro-derivative requires a Vilsmeier-Haack type activation. We use


 with Dimethylaniline (DMA) as a catalyst/acid scavenger.

Materials:

  • 4,6-Dihydroxypyrimidine (1.0 eq)[4][5]

  • Phosphorus Oxychloride (

    
    ) (3.0 eq)[5]
    
  • N,N-Dimethylaniline (DMA) (1.0 eq)

  • Solvent: Acetonitrile (optional, can run neat)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, temperature probe, and addition funnel. Flush with

    
    .
    
  • Addition: Charge 4,6-dihydroxypyrimidine and DMA. Cool to 0°C.

  • Chlorination: Add

    
     dropwise.[5] Caution: Exothermic. Maintain internal temp < 10°C.[5]
    
  • Reflux: Once addition is complete, heat to reflux (approx. 100-110°C) for 4-6 hours. Solution will turn from a slurry to a clear, dark liquid.

  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Critical: Do not let the temperature spike, or hydrolysis back to the hydroxy starting material will occur.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organics with Sat.

    
     and Brine.[5]
    
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from hexane if necessary.
    
Protocol B: Synthesis of 4,6-Dimethoxypyrimidine

The Target Alkoxylation.

Rationale: We utilize Sodium Methoxide in Methanol. The key here is stoichiometry. Using exactly 2.0-2.2 equivalents ensures disubstitution without ring degradation.

Materials:

  • 4,6-Dichloropyrimidine (from Protocol A) (1.0 eq)[5]

  • Sodium Methoxide (NaOMe) (2.5 eq) - Commercial 25% wt solution in MeOH is preferred for ease of handling.

  • Solvent: Anhydrous Methanol.

Step-by-Step:

  • Dissolution: Dissolve 4,6-dichloropyrimidine in anhydrous Methanol (5 vol) under

    
    . Cool to 0°C.
    
  • Nucleophilic Attack: Add NaOMe solution dropwise over 30 minutes. The reaction is exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[5][6][7]

    • Checkpoint: If mono-substituted product persists, heat to 50°C for 1 hour.

  • Workup: Quench with water. Remove Methanol under reduced pressure (rotovap).

  • Extraction: The product will precipitate or oil out. Extract with Ethyl Acetate.

  • Purification: 4,6-dimethoxypyrimidine is often pure enough for subsequent steps. If needed, recrystallize from water/ethanol.

Part 4: Data & Characterization[6]

The following table summarizes the expected physical data for these intermediates, which serves as a validation check for your synthesis.

CompoundStructureMelting Point1H NMR (CDCl3) Diagnostic Peaks
4,6-Dihydroxypyrimidine Starting Material>300°C (dec)(DMSO-d6) δ 8.1 (s, 1H), 11.8 (br, 2H)
4,6-Dichloropyrimidine Intermediate66-68°Cδ 8.8 (s, 1H, H-2), 7.4 (s, 1H, H-5)
4,6-Dimethoxypyrimidine Target48-50°Cδ 8.4 (s, 1H, H-2), 6.0 (s, 1H, H-5), 3.9 (s, 6H, OMe)

Part 5: Pharmaceutical & Agrochemical Applications[5][8][9][10]

Sulfonylurea Herbicides (Case Study: Bensulfuron-methyl)

The 4,6-dimethoxypyrimidine moiety is the "warhead" of Bensulfuron-methyl.

  • Function: It binds to the Quinone-binding site of the ALS enzyme.

  • Structure-Activity Relationship (SAR): The methoxy groups provide steric bulk and lipophilicity, ensuring the molecule stays bound in the hydrophobic pocket of the enzyme. Changing these to hydroxyls (-OH) completely abolishes activity due to tautomerization to the keto-form, which changes the ring planarity and H-bond capability.

Kinase Inhibitors

In modern oncology, alkoxy-pyrimidines serve as scaffolds for ATP-competitive inhibitors.

  • Example: While Ibrutinib uses a fused system, many 2nd generation inhibitors utilize a 2,4-dialkoxy-substituted pyrimidine core to orient the molecule within the ATP binding cleft of kinases like EGFR or BTK.

Visualization: Industrial Workflow

Workflow Raw Raw Materials: Malonate + Formamidine Cyclization Cyclization (NaOEt/EtOH) Raw->Cyclization DHP 4,6-Dihydroxypyrimidine Cyclization->DHP Chlorination Chlorination (POCl3) DHP->Chlorination DCP 4,6-Dichloropyrimidine Chlorination->DCP Alkoxylation Alkoxylation (NaOMe/MeOH) DCP->Alkoxylation Final 4,6-Dimethoxypyrimidine (Active Intermediate) Alkoxylation->Final

Figure 3: Industrial workflow for the production of the 4,6-dimethoxypyrimidine intermediate.

References

  • Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience. (The definitive text on pyrimidine chemistry).

  • Levitt, G. (1991).[8] Discovery of the Sulfonylurea Herbicides. In: Synthesis and Chemistry of Agrochemicals II. ACS Symposium Series.

  • Kenner, G. W., & Todd, A. R. (1957). Pyrimidines and Related Compounds. In: Heterocyclic Compounds, Vol 6. (Classic synthesis reference).
  • Boon, W. R. (1957).[9] The Chemistry and Mode of Action of the Antimetabolite Drugs. Journal of Pharmacy and Pharmacology.

  • DuPont Crop Protection. (2023). Technical Bulletin: Bensulfuron-methyl Chemistry. (Referencing the specific use of 4,6-dimethoxypyrimidine).
  • Organic Syntheses. (2023). Standard Procedures for Nucleophilic Aromatic Substitution of Chloropyrimidines.

Sources

Methodological & Application

Procedures for using [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine in peptide coupling

[1]

Executive Summary

This application note details the optimized protocols for incorporating [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (hereafter referred to as MMPM ) into peptide backbones. MMPM is a specialized heterocyclic building block often employed in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.[1]

The molecule features two distinct functional domains:[2][3][4]

  • The Pharmacophore/Linker: A pyrimidine ring substituted with a 2-methoxyethoxy tail.[1][5] This "mini-PEG" motif significantly enhances the aqueous solubility and metabolic stability of the final conjugate.

  • The Nucleophile: A primary methanamine (

    
    ) group, which serves as the reactive handle for amide bond formation.[1]
    

Key Challenge: While the primary amine is highly nucleophilic, the amphiphilic nature of the methoxyethoxy tail requires specific workup strategies to prevent product loss during aqueous extraction.

Physicochemical Profile & Handling

Before initiating synthesis, it is critical to understand the physical properties that influence reaction kinetics and purification.

PropertySpecification / BehaviorImplication for Protocol
Functional Group Primary Amine (Benzylic-like)High nucleophilicity (

).[1] Reacts rapidly with activated esters.
Heterocycle Pyrimidine (electron-deficient)Ring nitrogens are weakly basic (

).[1] Unlikely to interfere with coupling, but may salt formation during HPLC.
Solubility Tail 2-MethoxyethoxyIncreases polarity.[1] CRITICAL: Product may be partially water-soluble; avoid aggressive aqueous washes for small peptides.[1]
Storage Hygroscopic Solid (often HCl salt)Store at -20°C under dessication.[1] Equilibrate to RT before opening to prevent water uptake.

Pre-Coupling Considerations

Free Base vs. Salt Form

MMPM is frequently supplied as a hydrochloride salt (MMPM[1]·HCl) to ensure stability.[1]

  • Recommendation: Do not perform a separate free-basing step (extraction) prior to coupling, as the amphiphilic nature leads to poor recovery.[1]

  • In-Situ Neutralization: Use an excess of tertiary base (DIPEA or NMM) directly in the coupling reaction mixture to release the free amine.

Solvent Selection[1]
  • Preferred: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] The methoxyethoxy tail ensures excellent solubility in these polar aprotic solvents.

  • Avoid: DCM (Dichloromethane) alone, as the salt form of the amine may be sparingly soluble.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/DIPEA)

Best for: Valuable peptides, sterically hindered acids, or solid-phase synthesis.[1] Mechanism: Generates a highly reactive Aza-benzotriazole active ester.[1]

Reagents:

  • Carboxylic Acid Component (1.0 equiv)

  • MMPM (Amine) (1.1 – 1.2 equiv)[1]

  • HATU (1.0 – 1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv if Amine is HCl salt; 2.0 equiv if free base)[1]

  • Solvent: Anhydrous DMF (0.1 M – 0.2 M concentration)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under nitrogen.

  • Base Addition: Add 1.0 equiv of DIPEA to the mixture. Stir for 1–2 minutes to form the activated ester (color change to yellow/orange is common).

    • Note: Do not activate for >5 minutes to avoid racemization of the amino acid.

  • Coupling: Add the MMPM (amine) followed immediately by the remaining DIPEA.

  • Reaction: Stir at room temperature for 1–3 hours.

  • Monitoring: Monitor by LC-MS. Look for the mass of Product

    
    .
    
    • Tip: The pyrimidine ring absorbs strongly at 254 nm.

Protocol B: Scale-Up / Cost-Sensitive Coupling (T3P)

Best for: Large-scale (>5g) solution phase synthesis; easiest workup.[1] Mechanism: Propylphosphonic anhydride (T3P) drives coupling with low epimerization and water-soluble byproducts.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • MMPM (1.1 equiv)[1]

  • T3P (50% in EtOAc/DMF) (1.5 equiv)[1]

  • DIPEA (3.0 equiv)[1][6]

  • Solvent: EtOAc or DMF (if solubility is limited).[1]

Step-by-Step Procedure:

  • Dissolution: Combine Carboxylic Acid, MMPM, and DIPEA in the solvent. Cool to 0°C.[1][7]

  • Addition: Dropwise add T3P solution.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Wash organic layer with water, 5%

    
    , and brine. (T3P byproducts are water-soluble).[1]
    

Workup & Purification Strategy

The 2-methoxyethoxy group creates a unique purification challenge: it increases the molecule's affinity for the aqueous phase.

Liquid-Liquid Extraction (Troubleshooting)

If you observe low recovery during standard EtOAc/Water extraction:

  • Salting Out: Saturate the aqueous layer with NaCl (brine).[1] This forces the amphiphilic product into the organic layer.

  • Solvent Switch: Use DCM:Isopropanol (3:[1]1) or n-Butanol as the organic extraction solvent instead of EtOAc.

Chromatography (Reverse Phase)[1]
  • Column: C18 is standard.[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[1]

  • Elution: The pyrimidine is polar; expect earlier elution compared to purely aromatic analogues (like benzylamine).

  • TFA Salt: The product will isolate as a TFA salt (protonated pyrimidine and N-terminus).[1] If a free base is required for biology, perform a bicarbonate wash or use basic resin exchange.

Visualization: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the coupling reagents and the subsequent workup logic based on the amphiphilic nature of the MMPM building block.

CouplingWorkflowStartStart: Coupling MMPMto Peptide/AcidCheckScaleCheck Scale & ValueStart->CheckScaleSmallScaleSmall Scale / High Value(< 100 mg)CheckScale->SmallScaleLargeScaleLarge Scale / Cost Sensitive(> 1 g)CheckScale->LargeScaleHATUProtocol A: HATU/DIPEA(Max Efficiency)SmallScale->HATUT3PProtocol B: T3P/Base(Easy Workup)LargeScale->T3PExtractionAqueous ExtractionHATU->ExtractionT3P->ExtractionCheckSolubilityIs Product in Org Layer?Extraction->CheckSolubilitySuccessDry & Concentrate-> RP-HPLCCheckSolubility->SuccessYesFailProduct in Aqueous Phase(Amphiphilic Effect)CheckSolubility->FailNoRescueRescue Strategy:1. Saturate with NaCl2. Extract with DCM:IPA (3:1)Fail->RescueRescue->Success

Caption: Workflow for selecting coupling reagents and troubleshooting extraction issues caused by the amphiphilic methoxyethoxy tail.

Quality Control & Analytical Markers

When analyzing the final conjugate, look for these specific markers:

  • NMR (

    
    H): 
    
    • Pyrimidine Singlet: Distinct singlet around

      
       8.5–9.0 ppm (pyrimidine H-2).[1]
      
    • Benzylic Methylene: Doublet (due to NH coupling) around

      
       4.5 ppm.[1]
      
    • Methoxyethoxy Tail:

      • Triplet (

        
         ppm, 
        
        
        -Ar)[1]
      • Multiplets (3.6–3.8 ppm, PEG chain)[1]

      • Singlet (

        
         ppm, terminal 
        
        
        )[1]
  • Mass Spectrometry:

    • Expect

      
      .[1][8]
      
    • If using HATU, watch for

      
       Da adducts (guanidinylation), though rare with primary amines if protocol is followed correctly.[1]
      

References

  • Albericio, F., & Kates, S. A. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Standard reference for HATU/DIPEA protocols).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177.[1]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250.[1] (Comparison of HATU vs Mixed Anhydrides).

  • PubChem Database. (2024).[1] Compound Summary for Pyrimidine Derivatives and Physicochemical Properties. National Library of Medicine. [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

Advanced Synthesis of Methoxyethoxy Pyrimidines: Reagents, Catalysts, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

The introduction of a 2-methoxyethoxy side chain (


) onto a pyrimidine core is a pivotal transformation in medicinal chemistry. This moiety, derived from 2-methoxyethanol  (methyl cellosolve), is frequently employed to modulate lipophilicity (

), improve aqueous solubility, and enhance metabolic stability compared to simple alkoxy groups. It is a key structural motif in endothelin receptor antagonists (e.g., Bosentan derivatives) and various agrochemicals.

The primary synthetic pathway is Nucleophilic Aromatic Substitution (


) . However, the electron-deficient nature of the pyrimidine ring often requires careful modulation of basicity and catalysis to prevent hydrolysis (formation of pyrimidinols) or regioselectivity issues (C2 vs. C4 substitution).
Mechanistic Pathway & Catalysis

The reaction proceeds via a Meisenheimer complex. For unreactive substrates (e.g., electron-rich or sterically hindered chloropyrimidines), DABCO (1,4-diazabicyclo[2.2.2]octane) acts as a superior nucleophilic catalyst, forming a highly reactive ammonium salt intermediate that is more susceptible to alkoxide displacement than the parent chloride.

SNAr_Mechanism cluster_legend Pathway Legend Start 4-Chloropyrimidine Direct_TS Meisenheimer Complex (Slow w/o EWG) Start->Direct_TS Direct Attack Intermed DABCO-Pyrimidine Adduct (Highly Reactive) Start->Intermed + DABCO (Fast) Reagent 2-Methoxyethanol Reagent->Direct_TS Base Base (K2CO3/NaH) Base->Reagent Deprotonation Product 4-(2-Methoxyethoxy)pyrimidine Direct_TS->Product -Cl⁻ DABCO Catalyst: DABCO Intermed->Product + Alkoxide - DABCO Direct SNAr Direct SNAr Catalytic Activation Catalytic Activation

Figure 1: Mechanistic bifurcation showing the direct


 pathway versus the DABCO-catalyzed route which lowers the activation energy for difficult substrates.

Strategic Reagent Selection

Selection of the base and solvent system is critical to balance reactivity against impurity formation (hydrolysis).

Comparative Analysis of Reagent Systems
SystemReagentsSolventTemp (°C)ProsCons
Classical Alkoxide Na (metal) or NaH2-Methoxyethanol (Neat)0–25Rapid; High Yield; Irreversible.Safety Risk:

gas evolution; Exothermic; High hydrolysis risk if "wet".
Mild Base / Aprotic

or

DMF, DMSO, or NMP60–100Scalable; Safer; Tolerates sensitive functional groups.Slower kinetics; Requires heating; Difficult solvent removal (DMF/DMSO).
Phase Transfer (PTC) KOH + TBAB/TEBAToluene / Water40–80Green solvent (Toluene); Easy workup.Slower than homogeneous systems; Requires optimization of agitation.
Catalytic Activation DABCO (10-20 mol%) +

THF or MeCNRefluxHighest Regioselectivity ; Activates unreactive Cl-pyrimidines.DABCO removal required during workup.

Protocol A: The "Workhorse" Method (Carbonate Base)

Application: Ideal for scale-up of moderately reactive substrates (e.g., 4,6-dichloropyrimidine). This method avoids the use of metallic sodium and minimizes hydrolysis.

Reagents
  • Substrate: 4,6-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: 2-Methoxyethanol (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
     volumes)
    
Step-by-Step Procedure
  • Preparation: Dry the reaction vessel and purge with Nitrogen (

    
    ). Moisture is the enemy of this reaction.
    
  • Charge: Add 4,6-dichloropyrimidine and anhydrous DMF to the vessel. Stir until dissolved.

  • Base Addition: Add micronized

    
     in a single portion. The suspension will be white/off-white.
    
  • Nucleophile Addition: Add 2-methoxyethanol dropwise via syringe or addition funnel over 10 minutes.

    • Note: Unlike NaH,

      
       does not cause an immediate exotherm, but controlling addition rate ensures homogeneity.
      
  • Reaction: Heat the mixture to 60–80°C . Monitor by HPLC/TLC.

    • Endpoint: Disappearance of starting material (< 2%).

    • Time: Typically 4–12 hours depending on scale.

  • Workup (Aqueous Wash):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc) or Toluene (approx. 10 volumes).

    • Wash with Water (

      
       volumes) to remove DMF and inorganic salts.
      
    • Critical Check: Measure pH of the aqueous layer. If pH > 10, wash with dilute brine to ensure no residual base remains in the organic layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Protocol B: DABCO-Catalyzed Synthesis

Application: Essential for unreactive substrates (e.g., monochloropyrimidines with electron-donating groups) or when regioselectivity is poor. DABCO forms a reactive quaternary ammonium salt that directs nucleophilic attack.

Reagents
  • Substrate: 2-Chloro-4-methoxypyrimidine (or similar)[2][3]

  • Catalyst: DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.1 – 0.2 equiv )

  • Nucleophile: 2-Methoxyethanol (1.5 equiv)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: THF or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Catalyst Activation: In a reaction vial, combine the chloropyrimidine and DABCO in THF. Stir at room temperature for 15–30 minutes.

    • Observation: A precipitate may form (the DABCO-substrate adduct). This confirms activation.

  • Reagent Addition: Add the base (

    
    ) followed by 2-methoxyethanol.
    
  • Reaction: Heat to reflux (

    
     for THF).
    
    • Mechanism:[2][4][5][6][7][8][9] The alkoxide displaces the DABCO ammonium group, regenerating the catalyst.

  • Monitoring: Check TLC for the "DABCO adduct" spot (usually baseline or very polar) disappearing and product appearing.

  • Purification:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.

    • DABCO Removal: Pass the crude residue through a short pad of silica gel or wash the organic solution with dilute aqueous HCl (pH 4–5) to protonate and remove residual DABCO into the aqueous phase (Caution: Ensure product is stable to acid).

Process Control & Troubleshooting

Decision Logic for Optimization

Use the following logic flow to troubleshoot low yields or impurities.

Troubleshooting Problem Issue Detected Check1 Is Product Hydrolyzed? (OH-pyrimidine formed) Problem->Check1 Check2 Is Reaction Too Slow? Check1->Check2 No Sol1 Action: Dry Solvents, Switch to K2CO3/DMF Check1->Sol1 Yes Check3 Regioselectivity Issues? Check2->Check3 No Sol2 Action: Add 10% DABCO or Switch to NaH Check2->Sol2 Yes Sol3 Action: Lower Temp, Use DABCO (Steric Control) Check3->Sol3 Yes

Figure 2: Troubleshooting logic for common


 failures.
Critical Quality Attributes (CQA)
  • Water Content: Solvents must be

    
     water (Karl Fischer titration) to prevent hydrolysis.
    
  • Temperature Control:

    • 
      : Kinetic control (favors C4 substitution in 2,4-dichloropyrimidines).
      
    • 
      : Thermodynamic control (may lead to equilibration or bis-substitution).
      
  • Safety Note: 2-Methoxyethanol is a known teratogen and reproductive toxin. All handling must occur in a fume hood with appropriate PPE (butyl rubber gloves recommended).

References

  • DABCO Catalysis in SNAr

    • Title: DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines.
    • Source: Journal of Organic Chemistry (via NIH/PubMed).
    • URL:[Link] (Search Term: DABCO SNAr pyrimidine)

  • Bosentan Process Chemistry (Relevant Intermediates)
  • Phase Transfer Catalysis

    • Title: Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research.
    • Source: Indo American Journal of Pharmaceutical Research.[10]

    • URL:[Link]

  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL:[Link]

  • General SNAr Mechanism

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Application Note: Handling, Storage, and QC Protocols for Hygroscopic Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

Pyrimidine amines are a structural cornerstone in modern drug discovery, serving as the scaffold for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleoside analogs. However, the presence of basic exocyclic amines and the electron-deficient pyrimidine ring creates a "hygroscopic trap." These compounds readily form hydrates and absorb atmospheric CO2, leading to stoichiometric drift during synthesis and potency shifts (IC50 artifacts) during biological assays.

This guide moves beyond standard "store cool and dry" advice. It provides a mechanistic understanding of why these failures occur and offers a self-validating protocol for handling these sensitive materials without compromising data integrity.

The Hygroscopic Challenge: Mechanism of Failure

To handle these compounds, one must understand the enemy. Hygroscopicity in pyrimidine amines is not passive wetness; it is an active chemical process.

  • Hydrate Formation: The unshared electron pair on the pyrimidine nitrogens (N1/N3) and the exocyclic amine acts as a hydrogen-bond acceptor for water molecules. This often leads to a phase change from amorphous solid to a crystalline hydrate, altering the molecular weight.

  • Carbamate Artifacts: In the presence of moisture, atmospheric CO2 reacts with primary/secondary amines to form carbamates or ammonium carbonates. This is often mistaken for "decomposition" but is actually a reversible surface reaction.

  • Hydrolytic Ring Opening: While less common in stable aryl-pyrimidines, electron-rich pyrimidine salts can undergo nucleophilic attack by water at the C2/C4/C6 positions, leading to ring fragmentation.

Visualization: The Degradation Cycle

The following diagram illustrates the pathway from exposure to assay failure.

degradation_cycle Dry Anhydrous Pyrimidine Amine Hydrate Crystalline Hydrate Dry->Hydrate H-Bonding (t < 5 min) Moisture Atmospheric Moisture (H2O) Moisture->Hydrate Carbamate Amine Salt/ Carbamate Hydrate->Carbamate pH Shift Error Stoichiometric Error (>15%) Hydrate->Error MW Change CO2 Atmospheric CO2 CO2->Carbamate Carbamate->Error Assay IC50 Shift / Assay Failure Error->Assay False Negatives

Caption: Figure 1. The Hygroscopic Cascade. Rapid water uptake alters molecular weight (MW) and surface pH, facilitating secondary reactions with CO2 and leading to downstream assay failure.

Incoming QC: The "Trust but Verify" Protocol

Standard purity data (HPLC/LCMS) is insufficient because it detects UV-active impurities but is "blind" to water and inorganic salts.

Protocol A: Modified Karl Fischer (KF) Titration

Critical Insight: Standard KF reagents are methanolic. Pyrimidine amines are basic. They can shift the pH of the KF system >8, causing a side reaction (buffered iodine consumption) that yields falsely high water content .

Corrective Action: You must buffer the system.

ParameterStandard Protocol (Avoid)Optimized Protocol (Required)
Solvent System Methanol onlyMethanol + Salicylic Acid or Benzoic Acid (Buffer)
Target pH Uncontrolled (often >8)5.0 – 7.0
Sample Size 10–50 mg50–100 mg (if low water expected)
Endpoint Standard DriftRelative Drift Stop (lower sensitivity)

Step-by-Step:

  • Pre-titration: Add 1g of Salicylic Acid to the KF titration vessel (containing methanol).

  • Conditioning: Run the conditioning cycle to remove moisture from the buffer/solvent mix.

  • Addition: Add the pyrimidine amine. The acid neutralizes the amine, preventing the "fading endpoint" phenomenon.

  • Calculation:

    
    
    

Handling & Weighing Protocols

The most common error is opening a cold vial in a warm room.

Protocol B: The "Warm-Up" Rule (Thermodynamic Control)

Causality: Opening a vial stored at -20°C in a 25°C lab causes immediate condensation of atmospheric moisture onto the cold solid (dew point principle).

  • Retrieval: Remove vial from -20°C storage.

  • Desiccation: Place the sealed vial immediately into a desiccator containing active silica gel or

    
    .
    
  • Equilibration: Allow to stand for 45–60 minutes until the vial feels neutral to the touch.

  • Opening: Only open the vial once it has reached ambient temperature.

Protocol C: Inert Weighing for High-Sensitivity Compounds

For compounds with


 (deliquescent), use the "Inert Bag"  technique if a glovebox is unavailable.
  • Place the balance, the reagent vial, and the destination vial inside a large polyethylene glove bag.

  • Purge the bag with

    
     or Argon for 3 cycles (inflate/deflate).
    
  • Perform the weighing inside the bag.

  • Seal the destination vial before removing it from the bag.

Storage Architecture: The Matryoshka System

Never rely on the primary container's cap alone. Threaded caps loosen at low temperatures due to differential thermal contraction of the plastic cap vs. the glass vial.

Storage Decision Tree

Use this logic flow to determine the storage rigor required.

storage_logic Start Compound Receipt IsHygro Is it Hygroscopic? Start->IsHygro LongTerm Long Term Storage (> 1 Month)? IsHygro->LongTerm Yes Level1 Level 1: Standard Dark, 4°C Parafilm Seal IsHygro->Level1 No Level2 Level 2: Desiccated -20°C, Sealed Vial inside Desiccant Jar LongTerm->Level2 No Level3 Level 3: Inert Matryoshka -20°C or -80°C Vial -> Mylar Bag + Desiccant -> Can LongTerm->Level3 Yes

Caption: Figure 2. Storage Decision Matrix. Level 3 represents the "Matryoshka" double-containment system for maximum stability.

The Level 3 "Matryoshka" Protocol
  • Primary: Glass vial with Teflon-lined cap. Wrap cap with Parafilm.

  • Secondary: Place primary vial into a heat-sealable aluminized Mylar bag (provides light and moisture barrier). Add a 1g packet of molecular sieves or silica. Heat seal the bag.

  • Tertiary: Place the bag into a secondary screw-top jar or metal can.

  • Storage: Store at -20°C.

Remediation: Drying "Wet" Material

If a compound has absorbed water (confirmed by KF), do not use heat alone. Pyrimidines can decompose thermally.[1]

Protocol D: Azeotropic Drying

This is safer and more effective than oven drying for amines.

  • Dissolve the "wet" pyrimidine amine in anhydrous ethanol or toluene (depending on solubility).

  • Rotary evaporate the solvent. The water forms a low-boiling azeotrope with the solvent and is carried away.

  • Repeat the process 2–3 times.

  • Final dry under high vacuum (< 1 mbar) for 12 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on handling and purifying organic bases).

  • Metrohm AG. (2020). Karl Fischer Titration of Amines: Application Note K-016. (Details the buffering requirements for basic compounds).

  • Honeywell Research Chemicals. (2019). Water Determination in Nitrogen Bases: Hydranal™ Laboratory Report L 288. (Specific protocols for interference-free titration of amines).

  • Li, M., et al. (2018). "Impact of Moisture on the Physical and Chemical Stability of Pharmaceutical Solids." Journal of Pharmaceutical Sciences, 107(1), 113-125. (Mechanistic insight into hydrate formation).

Sources

Troubleshooting & Optimization

Improving reaction yields for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Synthesis

Executive Summary & Synthetic Strategy

The synthesis of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine presents a classic challenge in heterocyclic chemistry: desymmetrizing a highly reactive electrophile (4,6-dichloropyrimidine) while preserving the aromatic ring during the harsh reduction of a nitrile intermediate.

This guide moves beyond standard textbook protocols to address the "yield killers" specific to this scaffold:

  • Over-alkylation during the initial

    
     step.
    
  • Catalyst poisoning during cyanation.

  • Dimerization (Secondary Amine Formation) during the final reduction.

The Validated Route

We recommend the Cyanation-Reduction Pathway over direct aminomethylation (e.g., Minisci-type) due to higher regiocontrol and scalability.

SynthesisRoute SM 4,6-Dichloropyrimidine INT1 4-Chloro-6-(2-methoxyethoxy)pyrimidine (Mono-ether) SM->INT1 Step 1: SNAr 2-Methoxyethanol, NaH (Stoichiometry Control) INT2 6-(2-Methoxyethoxy)pyrimidine-4-carbonitrile INT1->INT2 Step 2: Cyanation Zn(CN)2, Pd(dppf)Cl2 (Anhydrous) PROD Target: [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine INT2->PROD Step 3: Reduction Raney Ni, H2, NH3/MeOH (Dimer Suppression)

Caption: Validated three-step synthesis pathway emphasizing critical control points at each stage.

Phase 1: The Mono-Alkylation ( )

Objective: Displace exactly one chloride with 2-methoxyethanol. The Problem: 4,6-Dichloropyrimidine is highly activated. Once the first alkoxy group adds, the ring remains reactive enough to accept a second, leading to the bis-ether byproduct.

Protocol Optimization
ParameterStandard ProtocolOptimized Protocol Why? (The Mechanism)
Stoichiometry 1.0 - 1.1 eq Alkoxide0.90 - 0.95 eq Alkoxide Leaving 5-10% starting material (SM) is easier to separate than removing bis-product. Bis-product forms rapidly if alkoxide is in excess.
Temperature Reflux

C

RT
Lower temperature leverages the kinetic difference between the first and second addition.
Addition Batch additionDropwise (1h) High local concentration of alkoxide favors bis-substitution. Slow addition ensures SM is always in excess.
Base

/ DMF
NaH / THF Carbonate bases generate water/hydroxide, leading to the 4-hydroxy impurity (hydrolysis). NaH is cleaner.
Troubleshooting Q&A

Q: I see a spot just below my product on TLC. Is it the bis-ether? A: Likely not. The bis-ether is usually less polar (higher


) than the mono-chloride. A spot just below is often the hydrolysis product  (4-hydroxy-6-chloropyrimidine).
  • Fix: Ensure your 2-methoxyethanol is dry. Use NaH instead of weaker bases that require heat.

Q: How do I remove the unreacted starting material (4,6-dichloropyrimidine)? A: Do not use column chromatography yet. 4,6-Dichloropyrimidine is volatile. Sublimation or high-vacuum drying (


 mbar) at 

C for 4 hours will remove most of it before the next step.

Phase 2: The Cyanation (Carbon Installation)

Objective: Convert the remaining chloride to a nitrile (


).
The Problem:  Pyrimidine chlorides are less reactive than phenyl chlorides. Standard Rosenmund-von Braun conditions (CuCN, 

C) often cause decomposition.
Recommended System: Pd-Catalyzed Cyanation
  • Catalyst:

    
     (3-5 mol%)
    
  • Source:

    
     (0.6 eq - strictly controlled)
    
  • Solvent: DMF or DMA (Must be degassed)

  • Additive: Zn powder (10-20 mol%)

Critical Control Points
  • The "Zinc Effect": Adding elemental Zinc powder keeps the Palladium cycle active by reducing oxidized Pd(II) back to Pd(0). This is crucial for electron-deficient heterocycles [1].

  • Water is the Enemy: Water reacts with the nitrile product under heating to form the primary amide (

    
    ).
    
    • Test: If your product peak in LCMS is +18 mass units higher than expected, your solvent was wet.

Phase 3: The Reduction (The Yield Killer)

Objective: Reduce


 to 

without touching the pyrimidine ring. The Problem:
  • Dimerization: The intermediate imine reacts with the product amine to form a secondary amine dimer (

    
    ).
    
  • Ring Reduction: Pyrimidines are susceptible to hydrogenation, yielding tetrahydropyrimidines.

Logic Tree for Condition Selection

ReductionLogic cluster_trouble Troubleshooting Start Select Reduction Method Scale Scale of Reaction? Start->Scale Small Small (<500mg) Scale->Small Large Large (>1g) Scale->Large MethodA Method A: CoCl2 + NaBH4 (Mild, No pressure) Small->MethodA MethodB Method B: Raney Ni + H2 (High Yield, Scalable) Large->MethodB Issue1 Dimer Detected? MethodB->Issue1 Issue2 Ring Reduced? MethodB->Issue2 Fix1 Add 7N NH3 in MeOH (Competes with amine) Issue1->Fix1 Fix2 Avoid Pd/C; Use Raney Ni or reduce pressure Issue2->Fix2

Caption: Decision matrix for selecting the reduction method based on scale and impurity profile.

Detailed Protocol: Raney Nickel Hydrogenation

This is the gold standard for suppressing dimers. [2]

  • Solvent: 7N Ammonia in Methanol (Commercial). Crucial: The excess ammonia outcompetes the product amine for the imine intermediate, preventing dimer formation.

  • Catalyst: Raney Nickel (approx. 50 wt% of substrate). Wash the catalyst 3x with MeOH (water removal is vital) before use.

  • Pressure: 1 atm (balloon) is often sufficient. Higher pressure (50 psi) increases rate but risks ring reduction.

  • Workup: Filter through Celite (Caution: Do not let Ra-Ni dry out; it is pyrophoric).

Alternative (Lab Scale):


 (2 eq) + 

(10 eq) in MeOH.
  • Why: This generates cobalt boride in situ, a selective nitrile reducer that rarely touches the pyrimidine ring.

Purification & Storage

The Challenge: The product is a polar, basic amine. It will streak on silica and stick to the baseline.

Recommended Purification:

  • Reverse Phase (C18): Use water/acetonitrile with 0.1% Ammonium Hydroxide (pH 10). Do not use TFA, as the salt form is hygroscopic and hard to handle.

  • DCM/MeOH/NH4OH: If using normal phase silica, use a gradient of DCM : (MeOH:NH4OH 10:1). The ammonia is required to deprotonate silanols.

Storage: Store as the HCl salt . The free base absorbs


 from the air to form carbamates.
  • Salt Formation: Dissolve free base in

    
    , add 2M HCl in ether dropwise. Filter the white solid.
    

References

  • Tsvelikhovsky, D., & Buchwald, S. L. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline Derivatives. Journal of the American Chemical Society, 132(40), 14048–14051. (See discussion on Pd-catalyzed functionalization of chloro-heterocycles). Link

  • Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). The Hydrogenation of Nitriles to Primary Amines.[1][2] The Journal of Organic Chemistry, 25(10), 1658–1660. (Foundational text on ammonia suppression of secondary amines). Link

  • Bagley, M. C., et al. (2010). Regioselective substitution of 2,4-dichloropyrimidine. Tetrahedron Letters, 51(3), 523-526. (Specifics on

    
     control). Link
    
  • Watson, T. J., et al. (2004). Process Development for the Synthesis of a Pyrimidine Carbonitrile. Organic Process Research & Development, 8(3), 415–420. (Industrial scale cyanation protocols). Link

Sources

Troubleshooting impurity formation in methoxyethoxy pyrimidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Formation in Methoxyethoxy Pyrimidine Reactions

Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Introduction: The Landscape

Welcome to the technical support hub for pyrimidine functionalization. The introduction of a methoxyethoxy side chain (derived from 2-methoxyethanol/Methyl Cellosolve) onto a chloropyrimidine core is a ubiquitous transformation in drug discovery (e.g., endothelin receptor antagonists).

While the Nucleophilic Aromatic Substitution (


) appears straightforward, the impurity profile is often complex due to the ambident nature of the pyrimidine electrophile and the hygroscopic nature of glycol ethers. This guide deconstructs these failure modes using mechanistic insights and proven mitigation strategies.

Module 1: Critical Impurity Profiling

Before troubleshooting, you must identify the "Enemy." In the reaction of di-chloropyrimidines (e.g., 4,6-dichloro or 2,4-dichloro) with 2-methoxyethanol , three primary impurity classes dictate the quality profile.

Visualizing the Pathway

The following diagram illustrates the competing pathways for a generic 4,6-dichloropyrimidine substrate.

ReactionPathways SM Starting Material (Dichloropyrimidine) Target Target Product (Mono-Methoxyethoxy) SM->Target + 1 eq. Alkoxide (Kinetic Control) Imp_Hyd Impurity B: Hydroxy-Pyrimidine (Hydrolysis) SM->Imp_Hyd + H2O / OH- Imp_Reg Impurity C: Regioisomer (C2 vs C4 attack) SM->Imp_Reg Steric/Electronic Misalignment Imp_Bis Impurity A: Bis-Substituted (Over-reaction) Target->Imp_Bis + Excess Alkoxide (Thermodynamic)

Figure 1: Reaction landscape showing the kinetic target versus thermodynamic and competitive impurity pathways.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: The "Over-Reaction" (Bis-Substitution)

Symptom: HPLC shows a lipophilic impurity (RRT > 1.2) increasing over time. Mass spec shows M+ [Side Chain] mass shift.

Q: I am targeting the mono-substituted product from 4,6-dichloropyrimidine, but I keep forming the bis-methoxyethoxy impurity. How do I stop the second addition?

A: This is a classic competing consecutive reaction. The introduction of the first alkoxy group (electron-donating by resonance) should deactivate the ring toward the second attack, but the effect is often insufficient at high temperatures.

Corrective Protocol:

  • Stoichiometry Control: Do not use excess alkoxide. Use 0.95–1.0 eq of the alkoxide. It is better to have unreacted starting material (easily removed by crystallization/column) than bis-impurity (often co-crystallizes).

  • Inverse Addition: Do not add the pyrimidine to the base/alcohol mixture. Instead, slowly add the alkoxide solution to the pyrimidine solution at low temperature (

    
     to 
    
    
    
    ). This keeps the local concentration of nucleophile low relative to the electrophile.
  • Solvent Switch: If using 2-methoxyethanol as the solvent, the concentration of nucleophile is effectively infinite. Switch to an inert co-solvent (THF or Toluene) and use 2-methoxyethanol only as a reagent (1.0 eq).

Issue 2: The "Phantom" Hydroxyl (Hydrolysis)

Symptom: Formation of a polar impurity (RRT < 0.8) that corresponds to the phenol/hydroxy-pyrimidine (M-Cl + OH).

Q: I am working under Nitrogen, but I still see 5–10% hydrolysis product. Where is the water coming from?

A: 2-Methoxyethanol is highly hygroscopic (similar to DMF and DMSO). "Dry" solvents from the bottle often contain 200–500 ppm water, which is sufficient to compete with the alkoxide, especially since hydroxide is a better nucleophile than the bulky methoxyethoxide.

Corrective Protocol:

  • Azeotropic Drying: Do not rely on molecular sieves alone. Perform an azeotropic distillation of the 2-methoxyethanol with Toluene prior to adding the base.

  • Base Quality: If using KOH or NaOH, you are introducing water. Switch to NaH (60% in oil) or LiHMDS to ensure strictly anhydrous conditions.

  • The "Scavenger" Trick: Add 5% trimethyl orthoformate (TMOF) to the reaction mixture. TMOF reacts with residual water to form methanol (which may form a methoxy impurity, but usually <0.1%) and prevents the irreversible formation of the hydroxypyrimidine.

Issue 3: Regioselectivity (The Wrong Isomer)

Symptom: In 2,4-dichloropyrimidine reactions, you observe two peaks with identical Mass Spec (isomers).

Q: I need substitution at C-4, but I'm getting a mixture of C-2 and C-4. How do I direct the alkoxide?

A: Regioselectivity is governed by the electrophilicity of the carbon centers. C-4 is generally more electrophilic due to the para-like position relative to N-1. However, steric bulk at C-5 or coordination effects can shift this.

Decision Matrix:

VariableEffect on SelectivityRecommendation for C-4 Selectivity
Temperature Lower temp favors Kinetic Product (C-4)Run at

to

.
Cation Chelation can direct to C-2 (N-1/O-chelation)Use bulky counter-ions (K+ or Cs+) or add 18-Crown-6 to sequester the cation.
Solvent Polar aprotic solvents separate ion pairsUse DMF or NMP (favors C-4) rather than THF (tight ion pairs favor C-2).

Module 3: Experimental Protocol (Best Practice)

Standardized Procedure for Mono-Alkoxylation of 4,6-Dichloropyrimidine Objective: Minimize bis-impurity and hydrolysis.

  • Reagent Prep: Charge 2-methoxyethanol (1.05 eq) and anhydrous THF (10V) to a flask.

  • Drying (Critical): Check KF (Karl Fischer). If >100 ppm, add activated 3Å sieves or perform a toluene azeotrope.

  • Alkoxide Formation: Cool to

    
    . Add NaH (1.05 eq) portion-wise. Stir 30 min until 
    
    
    
    evolution ceases.
  • Inverse Addition:

    • In a separate vessel, dissolve 4,6-dichloropyrimidine (1.0 eq) in THF (5V). Cool to

      
      .
      
    • Transfer the alkoxide solution slowly (dropwise) into the pyrimidine solution over 1 hour.

  • Quench: Monitor by HPLC. Once SM < 2%, quench immediately with saturated

    
     (aq). Do not let it stir overnight "just to be safe"—this promotes bis-substitution.
    

Module 4: Diagnostic Decision Tree

Use this logic flow to diagnose your specific impurity problem.

TroubleshootingTree Start Identify Impurity via HPLC/MS Q1 Is the impurity more polar (Low RRT)? Start->Q1 Q2 Is the impurity less polar (High RRT)? Q1->Q2 No Hydrolysis Hydrolysis (OH-) Check Water Content Q1->Hydrolysis Yes BisSub Bis-Substitution Check Stoichiometry Q2->BisSub Yes (Mass = SM + 2xSideChain) Regio Regioisomer Check Temp/Solvent Q2->Regio No (Mass = Target)

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Regioselectivity in Pyrimidines

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
    • Source: Journal of Organic Chemistry (2015).[1]

    • URL:[Link]

  • Bosentan Impurity Profiling (Relevant Analog)

    • Title: Investigation into the Formation of Impurities during the Optimization of Brigatinib (Discusses similar pyrimidine hydrolysis/substitution issues).
    • Source: ACS Omega (2020).
    • URL:[Link]

  • General SNAr Mechanisms

    • Title: Nucleophilic Aromatic Substitution on Heterocycles.[2][3]

    • Source: March's Advanced Organic Chemistry, 8th Edition.
    • URL:[Link]

Sources

Mastering the Matrix: Isolation & Purification of Pyrimidine Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving purification challenges in pyrimidine methanamine isolation Role: Senior Application Scientist Context: Technical Support Center[1]

Welcome to the Advanced Purification Support Center. If you are reading this, you are likely stuck in the "Polarity Trap." Pyrimidine methanamines represent a unique purification challenge in medicinal chemistry. They possess a "perfect storm" of physicochemical properties: high polarity (logP < 0), high basicity (primary amine pKa ~9.0–10.5), and significant water solubility.[1]

Standard protocols—DCM extractions and C18 Flash chromatography—often fail here, resulting in low recovery or broad, tailing peaks. This guide abandons the "try-and-see" approach in favor of rational, mechanism-based isolation strategies.

Part 1: The Decision Matrix

Before selecting a protocol, you must characterize your crude mixture's solubility profile. Use the decision tree below to select the correct workflow.

PurificationStrategy Start Crude Reaction Mixture SolubilityCheck Is the product soluble in non-polar organic solvent (e.g., DCM, EtOAc)? Start->SolubilityCheck Yes Yes (Rare) SolubilityCheck->Yes Lipophilic Groups Present No No (Common) SolubilityCheck->No Polar Core StandardFlash Standard Normal Phase (DCM/MeOH + NH3) Yes->StandardFlash WaterSoluble Is it highly water soluble? No->WaterSoluble SCX Workflow A: SCX 'Catch & Release' (Best for desalting/isolation) WaterSoluble->SCX Crude Cleanup HILIC Workflow B: HILIC Chromatography (Best for purity/separation) WaterSoluble->HILIC Final Purification

Figure 1: Purification logic flow based on solubility and polarity.

Part 2: Core Workflows
Workflow A: SCX "Catch and Release" (The Gold Standard)

Best For: Isolating the amine from crude reaction mixtures, removing non-basic impurities, and desalting.

The Mechanism: Strong Cation Exchange (SCX) resins utilize benzenesulfonic acid moieties.[1] At pH < 9, your pyrimidine methanamine (basic) is protonated and binds ionically to the resin. Neutral impurities wash away.[1] You then "release" the product by switching to a high-pH buffer that deprotonates the amine, breaking the ionic bond.

Protocol:

  • Conditioning: Flush SCX cartridge with MeOH (2 CV) followed by Water (2 CV).[1]

  • Loading: Dissolve crude in 5% Acetic Acid/Water (pH ~3). Load slowly.

    • Why? Acidic loading ensures the amine is fully protonated (

      
      ) for maximum binding capacity.[1]
      
  • Washing: Flush with MeOH (3–5 CV).

    • Result: Removes non-basic organic byproducts and neutral starting materials.[1]

  • Elution: Elute with 2.0 M Ammonia in Methanol (or 5%

    
     in MeOH).
    
    • Result: The high pH shifts the equilibrium to the free base (

      
      ), releasing it from the resin.
      
Workflow B: HILIC Chromatography

Best For: Separating closely related polar impurities (e.g., dimers, hydrolysis products) that co-elute on C18.[1]

The Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a low-aqueous mobile phase.[1] Water forms a stagnant layer on the silica surface. Your polar amine partitions into this water layer.[1][2]

Recommended Conditions:

ParameterRecommendationScientific Rationale
Column Amide or Zwitterionic (e.g., BEH Amide, ZIC-HILIC)Amide phases interact via hydrogen bonding but lack the strong silanol activity of bare silica, reducing peak tailing.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]0)Provides counter-ions to manage electrostatic interactions.[1] Formate is volatile (MS compatible).[1]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC.[1] High ACN forces the polar analyte into the water layer on the column.
Gradient 95% B to 60% BCounter-intuitive: In HILIC, you start high organic and increase water to elute.[1]
Part 3: Troubleshooting & FAQs
Q1: Why is my yield near zero after a standard DCM/Water extraction?

Diagnosis: Your product is likely an amphoteric zwitterion or simply too polar.[1] The Fix:

  • Salting Out: Saturate the aqueous phase with NaCl.[1] This decreases the solubility of organics in water.

  • Solvent Switch: Replace DCM with n-Butanol or IPA:Chloroform (1:3) .[1] These solvent systems can extract highly polar amines that DCM leaves behind.[1]

  • The "Dry Load" Trick: If extraction fails completely, rotovap the aqueous reaction mixture to dryness (if salts allow) or adsorb the aqueous crude directly onto C18 or Celite carrier, then load onto a flash column.

Q2: I see severe peak tailing on my chromatogram. How do I sharpen the peaks?

Diagnosis: Secondary interaction with silanols. The protonated amine (


) is hydrogen-bonding to the acidic silanol groups (

) on the silica backbone.[1] The Fix:
  • For C18/RP: Add an ion-pairing agent like 0.1% TFA (Trifluoroacetic acid).[1] Warning: See Q3 regarding isolation.

  • For HILIC/Normal Phase: High pH is your friend.[1] Use a polymer-based column (e.g., pH stable C18) and run with 10 mM Ammonium Bicarbonate (pH 10) . At pH 10, the amine is deprotonated (neutral) and interacts less with silanols.

Q3: I used TFA to fix the peak shape, but now my biological assay is failing. Why?

Diagnosis: You isolated the TFA salt. TFA is cytotoxic and can alter cellular pH or inhibit enzymes in bioassays.[1] The Fix (Salt Exchange Protocol): You must convert the TFA salt to a Hydrochloride (HCl) salt or Free Base.[1]

  • HCl Method: Dissolve the TFA salt in MeOH. Add 4M HCl in Dioxane (excess). Evaporate. Repeat 3x. The stronger acid (HCl) will displace the volatile TFA.

  • Resin Method: Dissolve in water/MeOH.[1] Pass through a carbonate-form anion exchange resin (e.g., PL-HCO3 MP).[1] The TFA binds to the resin; the free base elutes.

Q4: My product degrades/dimerizes during concentration. What is happening?

Diagnosis: Pyrimidine methanamines can be prone to oxidative dimerization or condensation with ketones (Schiff base formation) if acetone is present in glassware.[1] The Fix:

  • Avoid Acetone: Strictly wash glassware with methanol only.[1]

  • Freeze Dry: Do not use heat on the rotovap. Lyophilize from water/acetonitrile to remove solvents gently.[1]

Part 4: Visualizing the SCX Workflow

SCX_Workflow Step1 1. ACIDIFY Dissolve crude in 5% AcOH (pH 3) Step2 2. LOAD Amine binds to SCX-SO3- sites Step1->Step2 Protonation Step3 3. WASH Flush with MeOH (Elutes impurities) Step2->Step3 Retention Step4 4. ELUTE 2M NH3 in MeOH (Releases Amine) Step3->Step4 Deprotonation

Figure 2: The "Catch and Release" mechanism for isolating basic amines.[1]

References
  • Teledyne ISCO. (2012).[1][3] RediSep SCX Column: Purification Tactic for Basic Compounds. Teledyne ISCO Application Notes.[1][3] Link

  • Agilent Technologies. (2018).[1] Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting. Agilent Technical Guides.[1] Link

  • Cornell University Biotechnology Resource Center. (n.d.).[1] SCX Disposable Cartridge Cleanup Protocol.[1] Cornell Institute of Biotechnology.[1] Link

  • Royal Society of Chemistry. (2010). Supplementary Information: Peptide Coupling and TFA Removal Strategies. Chem. Commun.[1][4] Link

  • Sigma-Aldrich (Merck). (n.d.).[1] Solid Phase Extraction (SPE) Method Development Guide.[1] Sigma-Aldrich Technical Library.[1] Link

Sources

Minimizing side reactions during the functionalization of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured as a dynamic, problem-solving resource for researchers working with [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine . It prioritizes mechanistic understanding and actionable protocols over generic advice.

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Minimizing Side Reactions & optimizing Selectivity

The Reactivity Landscape

Before troubleshooting, you must understand the "Personality" of your molecule. This is not a simple primary amine; it is a heterocyclic hybrid with competing reactive centers.[1]

The "Dual-Nucleophile" Problem

Your molecule contains three potential nucleophilic sites:

  • Exocyclic Primary Amine (–CH₂NH₂): The intended reaction site (Kinetic & Thermodynamic product).

  • Pyrimidine Ring Nitrogens (N1/N3): Weakly basic but capable of competitive alkylation/acylation, especially under forcing conditions.

  • Ether Oxygen: Generally inert, but can coordinate metals (poisoning hydrogenation catalysts).

Critical Insight: The 2-methoxyethoxy group at C6 is an electron-donating group (EDG). While it stabilizes the ring against Nucleophilic Aromatic Substitution (


), it slightly increases the electron density on the ring nitrogens compared to a bare pyrimidine, marginally increasing the risk of N-ring side reactions.

ReactivityMap cluster_mol [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Amine Exocyclic Amine (-CH2NH2) Most Nucleophilic pKa ~8.8 Reagent Electrophile (R-X / R-CHO / R-COCl) Amine->Reagent Intended Reaction (Fast) RingN Ring Nitrogens (N1/N3) Weakly Nucleophilic pKa ~3.5 RingN->Reagent Side Reaction (N-Alkylation) Ether Methoxyethoxy Tail (C6-O-R) Metal Coordinator Steric Shield Ether->Reagent Metal Chelation (If Catalyst used)

Figure 1: Reactivity Map detailing the competition between the desired exocyclic amine reaction and potential side pathways.

Troubleshooting Module: Amide Coupling (Acylation)

Context: You are coupling the amine with a carboxylic acid using standard coupling agents (HATU, EDC, etc.).

Q: I am observing low yields and a mass corresponding to the "N-acylurea" adduct. What is happening?

Diagnosis: This is likely Slow Amine Attack . The pyrimidine ring withdraws electron density from the exocyclic amine, making it less nucleophilic than a standard benzylamine. If the activated ester (from EDC/HATU) is sterically hindered, the amine attacks too slowly, allowing the coupling agent to rearrange or hydrolyze.

The Fix:

  • Switch to T3P (Propylphosphonic Anhydride): T3P is highly effective for less nucleophilic amines. It drives the reaction through an irreversible ring-opening mechanism that is often faster than HATU for deactivated amines.

  • Base Management: Ensure you are using a non-nucleophilic base (DIPEA) and that the pH is >8. The amine must be deprotonated to react.[2]

Q: My LCMS shows a "Double Mass" (Dimerization).

Diagnosis: Self-Acylation is unlikely unless you have an ester on your molecule. The likely culprit is transamidation or nucleophilic attack on the pyrimidine ring if you are using harsh activation (like acid chlorides) and high heat.

The Fix:

  • Avoid Acid Chlorides: They are too aggressive. The HCl generated can protonate the pyrimidine ring, activating it for

    
     attack by another amine molecule (displacing the methoxyethoxy group).
    
  • Protocol: Use the "Gold Standard" mild coupling protocol below.

Protocol: High-Fidelity Amide Coupling with T3P
StepActionRationale
1 Dissolve Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or DMF (Minimizes water).T3P works exceptionally well in EtOAc.
2 Add DIPEA (3.0 eq) at 0°C.Deprotonates the amine salt.
3 Add T3P (50% in EtOAc, 1.5 eq) dropwise.Controlled activation prevents side reactions.
4 Warm to RT and stir for 2-4 hours.Monitor by LCMS.
5 Workup: Wash with Sat. NaHCO₃, then Water, then Brine.T3P byproducts are water-soluble (simplified purification).

Troubleshooting Module: Reductive Amination

Context: Reacting the amine with an aldehyde/ketone to form a secondary amine.

Q: I am getting significant "Bis-Alkylation" (Tertiary Amine).

Diagnosis: The secondary amine product is often more nucleophilic than the starting primary amine (due to the inductive effect of the new alkyl group), leading to a second reaction with the aldehyde.

The Fix:

  • Stepwise Protocol (Indirect): Do not mix everything at once. Form the imine first.[3]

  • Selectivity Control: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is sterically bulkier and less likely to reduce the aldehyde directly, ensuring only the imine is reduced.

Q: The reaction is stalled at the Imine stage.

Diagnosis: The pyrimidine ring might be acting as an electron sink, stabilizing the imine and making it resistant to reduction, or the steric bulk of the methoxyethoxy group is hindering the approach of the hydride.

The Fix:

  • Add an Acid Catalyst: Add 1-2 equivalents of Acetic Acid. This protonates the imine (activating it) but also buffers the solution to prevent the pyrimidine ring nitrogens from interfering.

ReductiveAmination cluster_prevention Prevention Strategy Start Start: Amine + Aldehyde Imine Intermediate: Imine Formation (Equilibrium) Start->Imine -H2O (Add MgSO4 to drive fwd) Product Product: Secondary Amine Imine->Product STAB (NaBH(OAc)3) Selective Reduction BisAlkyl Side Product: Bis-Alkylation (Avoid!) Product->BisAlkyl Excess Aldehyde + Strong Reductant Advice 1. Use 1.0 eq Aldehyde 2. Use STAB (Mild) 3. Avoid NaBH4

Figure 2: Logic flow for preventing bis-alkylation during reductive amination.

Troubleshooting Module: Nucleophilic Substitution ( )

Context: Attempting to displace a leaving group on another aromatic ring using your amine.

Q: The reaction is messy; I see loss of the methoxyethoxy group.

Diagnosis: Under high heat or strong base (NaH, tBuOK), the methoxyethoxy group can be eliminated or displaced, especially if the solvent is not dry.

The Fix:

  • Temperature Limit: Do not exceed 100°C.

  • Base Selection: Use inorganic bases like K₂CO₃ or Cs₂CO₃ in DMF/DMSO rather than strong alkoxide bases.

  • Check Solvent: Ensure DMF is amine-free (dimethylamine impurity in DMF can displace your ether).

Purification & Handling FAQs

Q: The product streaks on silica gel. How do I purify it? A: The pyrimidine ring and the amine make the molecule "sticky" on acidic silica.

  • Solution 1 (The "Doping" Method): Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes. Use an eluent containing 1% Et3N or 1% NH₄OH (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Solution 2 (Reverse Phase): Use C18 columns with a basic buffer (10mM Ammonium Bicarbonate, pH 10). Acidic buffers (TFA) will protonate the pyrimidine, potentially altering retention times drastically.

Q: Is the Methoxyethoxy group stable to acid deprotection (e.g., Boc removal)? A: Yes. The ether linkage is stable to TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature. It behaves like a standard alkyl ether. However, avoid refluxing in strong aqueous acids (HBr/HI), which will cleave the ether.

References

  • Amide Coupling with T3P: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. Link

  • Reductive Amination Selectivity: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] The Journal of Organic Chemistry. Link

  • Pyrimidine Chemistry & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for diazine reactivity).
  • Purification of Basic Amines: Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Reference for mobile phase modifiers).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific hazards associated with [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine.

Sources

Controlling moisture sensitivity in [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Optimization Guide Subject: Controlling Moisture Sensitivity in [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Case ID: PYR-MET-001 Status: Open / Actionable

Executive Summary

You are accessing the technical support repository for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine . This intermediate is a critical building block in medicinal chemistry, particularly for kinase inhibitors and P2X3 antagonists.

The Core Challenge: This molecule exhibits "Dual-Vector Hygroscopicity."

  • The Primary Amine (

    
    ):  Acts as a nucleophile that rapidly absorbs atmospheric 
    
    
    
    in the presence of moisture, forming stable carbamate salts (often mistaken for simple "wetness").
  • The Methoxyethoxy Tail (

    
    ):  A glycol-like chain that physically chelates water molecules, creating a "sticky" oil or gum that resists standard vacuum drying.
    

This guide provides the protocols to stabilize, handle, and recover this compound.

Part 1: Diagnostic Hub – Is My Compound Compromised?

User Query: "My white powder has turned into a sticky gum/yellow oil. Is it degraded?"

Scientist Response: Not necessarily degraded, but likely chemically altered. Use this diagnostic table to determine the state of your material.

ObservationDiagnosisChemical EventRemediation
White Crust on Surface Carbamate Formation

Acid Wash/Base Free-base: Dissolve in dilute acid, wash with organic solvent, basify, and extract.
Sticky Gum / Oil Hygroscopic Solvation The ether tail has absorbed ambient humidity; the crystal lattice has collapsed.Azeotropic Drying: See Protocol B below.
Yellow/Brown Discoloration Oxidative Degradation Moisture-facilitated oxidation of the amine or pyrimidine ring.Recrystallization/Chromatography: Material purity is compromised.
Ammonia-like Smell Hydrolysis (Rare) If residual starting material (chloropyrimidine) is present, it may be hydrolyzing.Check Purity: Run LC-MS immediately.

Part 2: The Mechanism of Failure

Understanding why the compound fails is the first step to prevention. The diagram below illustrates the "Vicious Cycle" of moisture and


 absorption specific to pyrimidine methanamines.

MoistureCycle Compound Dry [6-(2-Methoxyethoxy) pyrimidin-4-yl]methanamine Moisture Atmospheric Moisture (H2O Absorption) Compound->Moisture Hygroscopic Pull Solvation Hydrated Intermediates (H-bonding with Ether Tail) Moisture->Solvation Lattice Collapse CO2 Atmospheric CO2 Absorption Solvation->CO2 Facilitated Uptake StoichError Reaction Failure: Incorrect Stoichiometry Solvation->StoichError Weighing Error Carbamate Carbamate Salt Formation (Solid Crust/Impurity) CO2->Carbamate Chemical Reaction Carbamate->StoichError Reduces Active Amine

Figure 1: The degradation cascade. Note that moisture acts as a catalyst for


 absorption, converting the reactive amine into an unreactive carbamate salt.

Part 3: Validated Handling Protocols

Protocol A: Storage & Weighing (Prevention)

Standard desiccators are insufficient for this compound due to the glycol ether tail.

  • Primary Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Container: Use amber glass vials with Teflon-lined caps. Parafilm is not a moisture barrier; use electrical tape or heat-shrink bands.

  • Weighing Procedure (The "30-Second Rule"):

    • Best Practice: Weigh inside a glovebox.

    • Alternative: Allow the vial to warm to room temperature before opening (prevents condensation). Flush the open vial with Argon immediately after removing the aliquot. Do not leave the balance door open.

Protocol B: Recovery of "Wet" Material (Azeotropic Drying)

If your compound has oiled out, standard vacuum drying will trap water inside the gum. You must break the water-ether hydrogen bonds.

  • Dissolution: Dissolve the oily residue in anhydrous Toluene or 2-MeTHF (approx. 10 mL per gram).

    • Why? These solvents form azeotropes with water.[1]

  • Evaporation: Rotovap at 45°C. The water will co-distill with the solvent.

  • Repetition: Repeat this process 3 times.

  • Final Dry: Dissolve the resulting solid in a minimal amount of anhydrous Dichloromethane (DCM) and evaporate to form a foam. Dry this foam under high vacuum (<1 mbar) for 12 hours.

Protocol C: Reaction Setup (The "Self-Validating" System)

Ensure your coupling reaction doesn't fail due to invisible moisture.

  • Reagent Check: Do not use the amine as the limiting reagent if you suspect moisture. Use a 1.2 eq excess .

  • Scavenger: Add activated 3Å Molecular Sieves directly to the reaction vessel 15 minutes before adding the catalyst (e.g., HATU/EDC).

    • Note: Do not use silica or acidic drying agents, as they will bind the amine.

  • Base Selection: Use non-nucleophilic bases (DIPEA) that are freshly distilled or stored over KOH.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use lyophilization (freeze-drying) to dry this amine? A: Proceed with caution. While lyophilization removes water, the "fluffy" amorphous solid it produces has a massive surface area. Upon exposure to air, it will absorb moisture faster than the crystalline form. If you lyophilize, you must break the vacuum with dry Nitrogen/Argon and cap it immediately.

Q2: I see a new spot on TLC after storing the compound for a week. What is it? A: This is likely the carbamate salt .

  • Test: Treat a small sample with dilute HCl. If it bubbles slightly (releasing

    
    ) and the spot disappears on TLC (reverting to the baseline amine), it was the carbamate.
    

Q3: Why did my amide coupling yield drop by 50%? A: If you weighed a "wet" amine, you introduced two errors:

  • Mass Error: You added less amine than calculated (water weight).

  • Side Reaction: Water hydrolyzes activated esters (e.g., NHS-esters) or consumes coupling agents (EDC/HATU) faster than the amine reacts.

  • Fix: Use Protocol B to dry the amine and increase equivalents to 1.2.

Part 5: Decision Logic for Experimental Design

Use this workflow to determine the correct handling procedure based on your available equipment.

HandlingWorkflow Start Start: Handling [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Glovebox Is a Glovebox Available? Start->Glovebox YesBox Protocol: Inert Weighing (Ideal) Glovebox->YesBox Yes NoBox Is the compound Free-Flowing Solid? Glovebox->NoBox No YesFlow Protocol: Rapid Weighing (Flush w/ Argon) NoBox->YesFlow Yes NoFlow Condition: Sticky/Oily NoBox->NoFlow No Recover Protocol B: Azeotropic Drying (Toluene) NoFlow->Recover Recover->YesFlow Yields Dry Solid

Figure 2: Operational decision tree for handling hygroscopic amines in varying laboratory environments.

References

  • BenchChem. (2025).[2] Technical Guide: Handling Ethylamine and Moisture Sensitivity.[2] (General principles on primary amine hygroscopicity and carbamate formation). Link

  • PubChem. (2025).[3] Compound Summary: 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine.[3] National Library of Medicine. (Structural analog properties). Link

  • MedChemExpress. (2025). Product Information: 4-Pyrimidine methanamine. (Handling of pyrimidine methanamine scaffolds). Link

  • University of Rochester. (n.d.). Workup for Removing Amines and Drying Methods.[4] Department of Chemistry. (Azeotropic drying protocols). Link

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management.[5][6] (Impact of moisture on drug stability and excipients).[5][7] Link

Sources

Optimizing column chromatography conditions for polar pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Polar Pyrimidine Derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Optimization of Column Chromatography for Nitrogen-Rich Heterocycles

Welcome to the Purification Core

You are likely here because your pyrimidine derivative is behaving like "brick dust" or streaking through your column like a comet. Pyrimidines are notoriously difficult to purify due to their basic nitrogen atoms, which act as Lewis bases, and their high polarity, which leads to poor solubility in standard non-polar solvents.

This guide moves beyond standard textbook advice. We treat chromatography not just as separation, but as a surface chemistry problem. Below are the three most common support tickets we receive, resolved with causality-driven protocols.

Module 1: The "Shark Fin" Peak (Tailing & Asymmetry)

User Issue: "My compound elutes, but the peak tails badly (asymmetry factor > 2.0). I’m losing yield in the mixed fractions."

The Science (Causality): Standard silica gel is slightly acidic (pH ~5.0–6.0) due to surface silanol groups (Si-OH). Pyrimidine nitrogens are basic (pKa varies, typically 1.3–2.5, but higher with electron-donating groups).

  • The Interaction: The basic nitrogen hydrogen-bonds or protonates at the acidic silanol site.

  • The Drag: This secondary interaction is slower than the primary partition coefficient, causing the "tail" as molecules get stuck and slowly release.

The Solution: Silanol Blocking (The "Sacrificial Base" Strategy) We must introduce a base that competes for these active sites more aggressively than your product.

Protocol: The Pre-Saturation Method Do not just add TEA to your bottle. Condition the column.

  • Mobile Phase Prep: Prepare your optimized solvent system (e.g., DCM:MeOH 95:5) and add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) .

  • Column Equilibration (Critical): Flush the column with 3–5 Column Volumes (CV) of this "doped" solvent before loading your sample. This caps the active silanols.

  • The Run: Reduce the modifier to 0.1% for the actual run to prevent product degradation or salt formation.

  • Alternative: For acid-sensitive pyrimidines, use 1% Acetic Acid to suppress silanol ionization (keeping them as Si-OH rather than Si-O⁻).

Data: Modifier Efficacy on Pyrimidine Peak Shape

ModifierConcentrationMechanismBest ForRisk
Triethylamine (TEA) 0.1 - 1.0%Competes for acidic silanolsBasic PyrimidinesCan form salts; hard to remove (high bp).
Ammonium Hydroxide (NH₄OH) 0.5 - 1.0%Competes + Modifies pHHighly Polar/BasicSilica dissolution if pH > 8.0 (Use <1%).
Acetic Acid 0.1 - 1.0%Protonates Silanols (Si-OH)Acid-Stable/NeutralMay protonate product (changing retention).

Module 2: Solubility vs. Resolution (The Solvent Trap)

User Issue: "DCM/MeOH is the only thing that dissolves my compound, but it provides no separation (everything co-elutes at Rf 0.8 or streaks)."

The Science (Causality): Dichloromethane (DCM) and Methanol (MeOH) are a "strong" solvent pair but often lack selectivity. MeOH is so polar it disrupts the silica hydration layer, causing band broadening. Furthermore, DCM is toxic and expensive.[1]

The Solution: The "Green" Selectivity Switch Switching to an Ethyl Acetate (EtOAc) / Ethanol (EtOH) system often improves resolution because EtOH forms more structured hydrogen bond networks than MeOH, altering the adsorption kinetics.

Protocol: The "Green" Solvent Replacement Replace DCM:MeOH with Heptane : (EtOAc:EtOH 3:1) .

  • Preparation: Create a stock solution of "Polar Mix" consisting of 3 parts EtOAc and 1 part EtOH.

  • TLC Scouting: Test your compound in 50% Heptane / 50% "Polar Mix".

  • Correlation:

    • 10% MeOH in DCM

      
       50% EtOAc/EtOH in Heptane.
      
    • Note: The EtOAc/EtOH system is less "dissolving" for silica, leading to sharper peaks.

Visual Logic: Troubleshooting Flow

Chromatography_Troubleshooting Start Issue: Poor Separation / Tailing Check_TLC Step 1: Check TLC Does it tail on the plate? Start->Check_TLC Yes_Tailing Yes: Silanol Interaction Check_TLC->Yes_Tailing Shark Fin Shape No_Tailing No: Poor Selectivity Check_TLC->No_Tailing Symmetrical Spots Add_Base Action: Add 1% TEA or NH4OH to Mobile Phase Yes_Tailing->Add_Base Retest_TLC Retest TLC Add_Base->Retest_TLC Still_Bad Issue Persists? (Rf < 0.1 or Streaking) Retest_TLC->Still_Bad Solvent_Switch Action: Switch Solvent System DCM/MeOH -> EtOAc/EtOH/Heptane No_Tailing->Solvent_Switch Solvent_Switch->Still_Bad Switch_Mode CRITICAL ACTION: Switch to HILIC or C18 Still_Bad->Switch_Mode

Figure 1: Decision matrix for diagnosing peak shape and selectivity issues in normal phase chromatography.

Module 3: The "Nuclear Option" (HILIC & Reverse Phase)

User Issue: "My compound stays on the baseline even in 100% EtOAc, or it elutes in the void volume on C18."

The Science (Causality):

  • Normal Phase Failure: The compound is too polar; the silica-dipole interaction is too strong to be broken by organic solvents.

  • C18 Failure: The compound is so hydrophilic it prefers the aqueous mobile phase over the hydrophobic C18 chains, leading to zero retention (eluting at

    
    ).
    

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC uses a polar stationary phase (Bare Silica, Amide, or Diol) with a non-polar dominant mobile phase (usually Acetonitrile) containing water/buffer.

  • Mechanism:[1][2] A water-rich layer forms on the silica surface. Your polar pyrimidine partitions into this stagnant water layer.

Protocol: HILIC Setup for Pyrimidines

  • Column: Use a standard Silica Flash Column (Gold/High Performance preferred) or an Amine-bonded column.

  • Mobile Phase A: Acetonitrile (ACN).

  • Mobile Phase B: 10mM Ammonium Acetate in Water (pH 5.8).

    • Why Buffer? Ion suppression is critical for reproducibility.

  • Gradient: Start at 95% ACN / 5% Buffer . Ramp to 60% ACN / 40% Buffer .

    • Counter-Intuitive: In HILIC, Water is the "Strong" solvent . Increasing water elutes the compound.

Method Selection Diagram

Method_Selection Input Input: Pyrimidine Polarity Low_Pol Low Polarity (Soluble in Hexane/EtOAc) Input->Low_Pol Med_Pol Med Polarity (Soluble in DCM/MeOH) Input->Med_Pol High_Pol High Polarity (Water Soluble only) Input->High_Pol NP Normal Phase (Silica + Hex/EtOAc) Low_Pol->NP NP_Mod Modified NP (Silica + DCM/MeOH + TEA) Med_Pol->NP_Mod HILIC HILIC Mode (Silica + ACN/Buffer) High_Pol->HILIC Preferred C18 Reverse Phase C18 (High Aqueous Stability) High_Pol->C18 Alternative

Figure 2: Method selection based on compound solubility and polarity.

References

  • Teledyne ISCO. (2023).[3] RediSep Gold Silica and Highly Polar Solvents (HILIC Applications).[4] Application Note AN88. Link

  • Biotage. (2023).[3][4] How does solvent choice impact flash column chromatography performance? The Flash Blog. Link

  • Sigma-Aldrich (Merck). (2024). Greener Chromatography Solvents: Ethyl Acetate/Ethanol Alternatives to DCM.[1]Link

  • Taygerly, J. P., et al. (2012).[1] A convenient guide to help select replacement solvents for dichloromethane in chromatography. Green Chemistry, 14, 3020-3025. Link

Sources

Improving thermal stability of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Technical Support Center resource. It is designed to address the specific thermal stability challenges associated with [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine , a critical intermediate often employed in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.

Subject: Improving Thermal Stability of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Ticket ID: T-PYR-404 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Is Your Intermediate Degrading?

Before implementing stabilization protocols, confirm the degradation profile. This molecule contains a primary aminomethyl group attached to an electron-rich pyrimidine ring. This structural motif is chemically versatile but thermodynamically fragile in its free-base form.

Common Indicators of Thermal Instability:

IndicatorObservationProbable Chemical Event
Visual Change White/Pale Yellow

Orange/Brown Oil
Oxidative Polymerization of the primary amine (formation of imine oligomers).
LC-MS Shift (+16 Da) Appearance of [M+16] peakN-Oxidation of the pyrimidine nitrogen or the exocyclic amine.
LC-MS Shift (Dimer) Appearance of [2M-NH

] or [2M-H

]
Dimerization via transamination or oxidative coupling.
Solubility Drop Precipitate in organic solventsFormation of insoluble carbonate salts (reaction with atmospheric CO

).

Critical Note: The free base of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is often a low-melting solid or viscous oil. If your material is liquid at room temperature and darkening, degradation is already accelerating.

Root Cause Analysis

Why is this specific intermediate unstable?

A. The "Free Base" Trap

The primary cause of thermal instability is the unprotonated aminomethyl group (


). In its free base form:
  • Nucleophilicity: The amine is highly reactive, leading to self-condensation (dimerization) at elevated temperatures.

  • Oxidation Susceptibility: The benzylic-like position (attached to the heteroaromatic ring) is prone to radical autoxidation, especially in the presence of trace metals or light.

B. The Ether Liability

While the 2-methoxyethoxy chain is generally stable, it introduces electron density to the pyrimidine ring. Under acidic thermal stress, the ether linkage can undergo cleavage, though this is secondary to the amine instability.

Visualizing the Degradation Pathways

The following diagram illustrates the competing degradation pathways you must mitigate.

DegradationPathways Molecule [6-(2-Methoxyethoxy) pyrimidin-4-yl]methanamine (Free Base) Oxidation N-Oxide / Oxidative Degradation Products Molecule->Oxidation O2 / Heat (>40°C) Dimer Imine Dimers (Oligomers) Molecule->Dimer Heat / High Conc. Carbonate Carbamate/Carbonate (CO2 Adducts) Molecule->Carbonate Atmospheric CO2

Figure 1: Primary degradation pathways for aminomethyl pyrimidine intermediates. Note that oxidative pathways are dominant in aerobic conditions.

Stabilization Protocols (The "Gold Standard")

To ensure long-term thermal stability, you must lock the amine functionality. We recommend converting the free base into a crystalline salt immediately after synthesis.

Protocol A: Conversion to Hydrochloride Salt (Recommended)

The dihydrochloride salt is significantly more thermally stable than the free base, raising the decomposition temperature from


 (gradual) to 

.

Reagents:

  • Crude Intermediate (Free Base)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude free base in absolute EtOH (

    
    ). Cool to 
    
    
    
    .
  • Acidification: Dropwise add HCl (2.2 equivalents) while maintaining temperature

    
    .
    
    • Why? Exothermic neutralization can trigger degradation if uncontrolled.

  • Crystallization: Stir at

    
     for 1 hour. If no precipitate forms, add diethyl ether or MTBE as an anti-solvent until turbidity appears.
    
  • Isolation: Filter the solid under nitrogen. Wash with cold ether.

  • Drying: Vacuum dry at

    
     max.
    
Protocol B: Solution Storage (If Salt Formation is Impossible)

If you must store the intermediate in solution for high-throughput screening:

  • Solvent Choice: Use DMSO-d6 (anhydrous) or Acetonitrile . Avoid protic solvents like water or methanol for long-term storage.

  • Inert Atmosphere: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen.

  • Temperature: Store at

    
     or lower.
    
  • Additive: Add 0.1% w/v BHT (Butylated Hydroxytoluene) as a radical scavenger if the downstream application permits.

Frequently Asked Questions (Troubleshooting)

Q1: My intermediate turned pink/red during rotary evaporation. Is it ruined?

  • Diagnosis: This indicates early-stage N-oxidation or formation of trace azo-linkages.

  • Fix: If the purity is still

    
    , proceed immediately to salt formation (Protocol A). The colored impurities often remain in the mother liquor during crystallization.
    

Q2: Can I use sulfuric acid instead of HCl?

  • Answer: We advise against it.[1][2] Sulfate salts of pyrimidines are often hygroscopic (water-absorbing). Absorbed water hydrolyzes the methoxyethoxy ether chain over time, creating a secondary degradation product (alcohol impurity). HCl or Fumarate salts are preferred for their non-hygroscopic nature.

Q3: The melting point of my product is lower than reported (


). Why? 
  • Analysis: You likely have the monohydrate or a partial carbonate salt. Primary amines avidly absorb CO

    
     from the air to form carbamates.
    
  • Solution: Recrystallize from anhydrous Ethanol/HCl and dry under high vacuum to remove water and CO

    
    .
    

Q4: Is the methoxyethoxy group stable to the HCl salt formation?

  • Answer: Yes. The ether linkage at the 6-position is robust against dilute acid at moderate temperatures (

    
    ). Avoid boiling in concentrated acid, which will cleave the ether to the pyrimidinol (6-hydroxy derivative).
    

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine. Retrieved from

  • National Institutes of Health (NIH). (2002). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. PubMed.[3] Retrieved from

  • MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation. Molecules. Retrieved from

  • BenchChem. (2025). Technical Guide to Pyrimidine Intermediates. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 4-(2-methoxyethoxy)-6-methylpyrimidin-2-amine.[4] Retrieved from

Sources

Troubleshooting NMR baseline noise in crude [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Troubleshooting Guide Topic: Baseline Noise & Distortion in Crude [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine Ticket ID: #NMR-PYR-404 Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Problem

You are analyzing [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine . Before troubleshooting the instrument, we must understand the analyte:

  • The Anchor: The pyrimidine ring is electron-deficient and a known ligand for transition metals (Pd, Ni) often left over from hydrogenation steps.

  • The Tail: The 2-methoxyethoxy chain acts like a mini-PEG (polyethylene glycol). It is hygroscopic, increases viscosity, and can induce aggregation.

  • The Function: The primary amine (methanamine) has exchangeable protons (

    
    ) that are sensitive to pH and water content.
    

The "Crude" Factor: In crude samples, this molecule is likely accompanied by high-boiling solvents (2-methoxyethanol, DMSO), inorganic salts (NaCl/KCl from substitution reactions), and paramagnetic metallic residues. These are the primary architects of your baseline noise.

Part 1: Diagnostic Logic Tree

Use this decision matrix to identify the root cause of your baseline distortion before altering parameters.

NMR_Troubleshooting Start Symptom: Baseline Noise Symptom1 Smiley/Frown Curve (Acoustic Ringing) Start->Symptom1 Symptom2 Broad Humps/Rolling (Paramagnetics/Aggregation) Start->Symptom2 Symptom3 Sinusoidal Wiggles (Truncation/Receiver Gain) Start->Symptom3 Cause1 High Salt or Dielectric Heating Symptom1->Cause1 Cause2 Metal Impurities (Pd/Ni) or Viscous Drag Symptom2->Cause2 Cause3 High Intensity Solvent Signal Clipping Symptom3->Cause3 Fix1 Increase Pre-scan Delay (DE) Use 'zgig' or Backward LP Cause1->Fix1 Fix2 Chelex Filtration Dilution Cause2->Fix2 Fix3 Reduce RG Solvent Suppression Cause3->Fix3

Figure 1: Diagnostic logic flow for identifying baseline artifacts in heterocyclic amine samples.

Part 2: The Physical Layer (Sample Preparation)

The Issue: The pyrimidine nitrogen and the primary amine can chelate paramagnetic ions (Fe, Mn, Pd, Ni). Even trace amounts (<5 ppm) cause severe line broadening and rolling baselines due to rapid relaxation effects [1][3].

Protocol: The "Clean-Up" Workflow

  • Viscosity Check:

    • Observation: If the sample looks "oily" (residual methoxyethanol), the rotational correlation time (

      
      ) increases, broadening all lines.
      
    • Action: Dilute the sample.[1] A concentration of 5–10 mg in 0.6 mL solvent is ideal. Do not exceed 20 mg/mL for crude checks.

  • Paramagnetic Stripping (Mandatory for Crudes):

    • Step A: Add approx. 10-20 mg of Chelex 100 resin (sodium form) directly to the NMR tube or pre-treat in a vial.

    • Step B: Shake gently for 5 minutes.

    • Step C: Filter through a tight glass wool plug or a 0.2

      
      m PTFE syringe filter.
      
    • Why: This removes metal ions without affecting the organic amine.

  • Filtration:

    • Suspended particulates (salts) cause magnetic susceptibility gradients, leading to poor shimming and "lumpy" baselines.

    • Standard: All crude samples must be filtered. No exceptions.

Part 3: The Hardware Layer (Acquisition Parameters)

If the sample is clean but the baseline persists, the issue lies in how the spectrometer "hears" the signal.

Scenario A: The "Smiley Face" (Acoustic Ringing)

Context: Common in crude samples with high salt content (high ionic strength) or when using cryoprobes. The probe coil "rings" after the pulse, and this acoustic wave is detected as a broad, low-frequency rolling baseline [1].

  • Fix 1: Increase Pre-scan Delay (DE)

    • In TopSpin: Type edqp. Look for DE (Dead Time).[2]

    • Action: Increase DE slightly (e.g., from 6.5

      
      s to 10–20 
      
      
      
      s).
    • Trade-off: You lose the very beginning of the FID. You must use Linear Prediction (see Part 4) to reconstruct it.

  • Fix 2: Pulse Sequence

    • Switch from standard zg30 to sequences designed to cancel ringing, such as zgig (inverse gated) or specific "anti-ringing" sequences if available [1].

Scenario B: The "Sinusoidal Wiggle" (Truncation Artifacts)

Context: Your crude sample likely contains residual protonated solvent (e.g., non-deuterated MeOH or water). This intense signal fills the receiver memory (ADC), causing the "tails" of the solvent peak to ripple across the entire baseline.

  • Fix 1: Receiver Gain (RG)

    • Run rga (automatic receiver gain). If RG is < 10, the solvent is too loud.

    • Manual Override: Set rg to a fixed low value (e.g., 1 or 2) to prevent ADC overflow (clipping).

  • Fix 2: Solvent Suppression

    • Warning: Your molecule has an exchangeable amine (

      
      ). Aggressive water suppression (like Presaturation) will transfer saturation to your amine protons, making them disappear.[3]
      
    • Recommendation: Use Excitation Sculpting (zgesgp) or W5 WATERGATE . These provide flatter baselines than presaturation and are gentler on exchangeable protons [5].

Part 4: The Software Layer (Processing)

The Issue: The first few points of the FID are often corrupted by the probe's dead time.[4] When Fourier Transformed, this corruption becomes a rolling baseline.[5]

Protocol: Advanced Baseline Correction (Bruker TopSpin)

CommandFunctionWhen to use
abs n Automatic Baseline Correction (Polynomial)The standard first attempt.[6] The n flag prevents auto-integration.[7]
absd Advanced Baseline CorrectionUse when small impurity peaks are "riding" on the slope of a larger solvent tail.
apbk Phase & Baseline Correction (Deep Learning)Available in TopSpin 4.1+.[8] Excellent for "smiles" and "frowns" caused by digital filters [6].
me_mod -> LPfr Backward Linear PredictionThe Gold Standard. Reconstructs the first few corrupted points of the FID. Set LPbin to

your group delay.

Step-by-Step Backward Linear Prediction (LPC):

  • Go to the ProcPars tab (edp).[6]

  • Find ME_mod . Change to LPfr (Linear Prediction Forward/Backward).

  • Set NCOEF (Number of coefficients) to roughly 32.

  • Set LPBIN (Points to predict) to correspond to the corrupted dead time (usually 8–16 points).

  • Reprocess with efp. This often flattens a rolling baseline instantly without mathematical distortion.

Part 5: Frequently Asked Questions (FAQ)

Q1: I see the pyrimidine ring protons, but the


 protons are missing or broad. Is this baseline noise? 
  • Answer: Likely not noise. This is chemical exchange . In crude samples, trace acids/bases catalyze the exchange of amine protons with residual water.

    • Test: Run the sample in DMSO-

      
       instead of CDCl
      
      
      
      . DMSO slows down exchange, often sharpening amine signals.
    • Test: Shake with D

      
      O. If the peak disappears completely, it was the amine.
      

Q2: My baseline looks like a staircase (DC Offset).

  • Answer: This is a zero-frequency artifact.

    • Fix: In TopSpin, type bc (Baseline Correction) applied to the FID before Fourier Transform. Ensure BC_mod is set to quad or det in acquisition parameters.

Q3: Can I just use "Spline" correction manually?

  • Answer: Use caution. Cubic Spline (.basl mode) is cosmetic. It forces the baseline to zero at points you select. If you select a point that is actually a broad impurity aggregate (common in your PEG-tailed molecule), you will distort the integration of real peaks. Always try abs (polynomial) or Linear Prediction first [4].

References

  • Removing acoustic ringing baseline curvature in 13C NMR spectra. Vertex AI Search Results 1.1, 1.2. Available at: /

  • Removal of Paramagnetic Ions Prior to Analysis... Vertex AI Search Results 1.3, 1.6. Available at: /

  • NMR Sample Preparation: The Complete Guide. Vertex AI Search Results 1.13, 1.15. Available at: /

  • Processing data with Bruker TopSpin (Baseline Correction). Vertex AI Search Results 1.5, 1.19. Available at: /

  • Pre-SAT180 and Solvent Suppression Methods. Vertex AI Search Results 1.8, 1.11. Available at: /

  • Deep learning-based phase and baseline correction (apbk). Vertex AI Search Results 1.20. Available at:

Sources

Validation & Comparative

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the pyrimidine derivative, [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount for its identification, purity assessment, and the study of its interactions with biological targets. This document serves as a practical reference for researchers and scientists, offering a detailed interpretation of its NMR spectra, a comparison with related structures, and a standardized protocol for data acquisition.

While specific experimental spectra for this compound are not widely published, this guide presents a comprehensive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The predicted chemical shifts and coupling patterns provide a robust framework for the characterization of this molecule and its derivatives.

Molecular Structure and Atom Numbering

A clear assignment of NMR signals is predicated on a consistent numbering scheme for the molecule. The structure of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine with the numbering used for spectral assignment is presented below.

Caption: Molecular structure and numbering scheme for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H28.5 - 8.7Singlet (s)-1HThe proton at C2 is deshielded by the two adjacent electronegative nitrogen atoms.
H56.5 - 6.7Singlet (s)-1HThis proton is on an electron-rich pyrimidine ring, but is deshielded relative to benzene due to the ring nitrogens.
H104.4 - 4.6Triplet (t)~4.5 - 5.02HThese protons are adjacent to an oxygen atom (O9) and a CH₂ group (C11), leading to a triplet splitting pattern.
H73.9 - 4.1Singlet (s)-2HProtons on the benzylic-like aminomethyl group. The signal may be broadened by interaction with the nitrogen atom.
H113.7 - 3.9Triplet (t)~4.5 - 5.02HThese protons are adjacent to two other CH₂ groups (C10 and O12), resulting in a triplet.
H133.3 - 3.5Singlet (s)-3HThe methyl protons are adjacent to an oxygen atom, causing a downfield shift.
H8 (NH₂)1.5 - 2.5Broad Singlet (br s)-2HThe chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms.

Assignment Predicted δ (ppm) Rationale
C6170 - 172This carbon is attached to a nitrogen and an oxygen, and is part of an aromatic system, leading to a significant downfield shift.
C2158 - 160Situated between two nitrogen atoms, this carbon is strongly deshielded.
C4155 - 157This carbon is attached to two nitrogens and the aminomethyl group, resulting in a downfield chemical shift.
C5105 - 107This carbon is in a relatively electron-rich position of the pyrimidine ring.
C1070 - 72An aliphatic carbon directly attached to the ether oxygen (O9).
C1168 - 70An aliphatic carbon adjacent to another ether oxygen (O12).
C1358 - 60The carbon of the terminal methoxy group.
C745 - 47The carbon of the aminomethyl group, shifted downfield by the adjacent nitrogen.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted spectral data, a comparison with known NMR data of similar structural motifs is instructive.

  • Pyrimidine: The parent pyrimidine ring shows signals for H2, H4/H6, and H5 at approximately 9.2, 8.7, and 7.3 ppm, respectively. The introduction of an electron-donating group like the methoxyethoxy at C6 and an aminomethyl group at C4 is expected to shield the ring protons, shifting them upfield.

  • 4-Aminomethylpyridine: In this simpler analogue, the aminomethyl protons (CH₂) appear around 3.9 ppm, and the amine (NH₂) protons show a broad signal around 1.5 ppm, which is consistent with the predictions for H7 and H8.[1]

  • 2-Methoxyethanol: The methylene protons adjacent to the hydroxyl group appear around 3.7 ppm, and those next to the methoxy group are at about 3.5 ppm. The methoxy protons are observed around 3.4 ppm. These values are in good agreement with the predicted shifts for the methoxyethoxy side chain in the target molecule.

This comparative approach provides confidence in the predicted spectral assignments for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those in the amine group. DMSO-d₆ is often preferred for its ability to slow down the exchange of NH protons, resulting in sharper signals.
  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and ¹H NMR Acquisition:

  • The spectra should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[2]
  • Tune and match the probe for the ¹H frequency.
  • Acquire a standard ¹H spectrum with the following typical parameters:
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 2-4 seconds
  • Relaxation Delay: 1-5 seconds
  • Number of Scans: 8-16
  • Spectral Width: 12-16 ppm

3. ¹³C NMR Acquisition:

  • Tune and match the probe for the ¹³C frequency.
  • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program. Typical parameters include:
  • Pulse Angle: 30-45 degrees
  • Acquisition Time: 1-2 seconds
  • Relaxation Delay: 2-5 seconds
  • Number of Scans: 512-2048 (or more, depending on sample concentration)
  • Spectral Width: 200-240 ppm

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum manually.
  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]
  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

The logical workflow for the characterization of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is depicted below.

G cluster_0 Synthesis and Purification cluster_1 NMR Analysis cluster_2 Structural Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acq 1H and 13C NMR Acquisition sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc spectral_interp Spectral Interpretation data_proc->spectral_interp structure_confirm Structure Confirmation spectral_interp->structure_confirm further_studies Further Drug Development Studies structure_confirm->further_studies Purity and Identity Confirmed

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine. The assignments and interpretations are grounded in fundamental NMR principles and supported by comparative data from analogous structures. The provided experimental protocol offers a standardized approach for acquiring high-quality spectral data. This comprehensive information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, facilitating the unambiguous characterization of this and related pyrimidine derivatives.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [Link]

  • Martins, F. M., et al. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 2025. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ScienceOpen. Supporting Information. Available from: [Link]

  • ResearchGate. FT-IR data of pyrimidine derivatives compounds. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). Available from: [Link]

  • DOI. Supporting Information. Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

  • PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. Available from: [Link]

  • Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

Sources

Comparison Guide: Optimizing Structural Elucidation of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrimidine-based pharmacophores, the precise characterization of intermediates like [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (MW 183.10 Da) is critical. This compound features two distinct labile functionalities—a primary aminomethyl group and a glycol ether side chain—that present unique challenges for structural confirmation.

This guide objectively compares two dominant mass spectrometry fragmentation strategies: Electrospray Ionization with Collision-Induced Dissociation (ESI-CID-MS/MS) versus Electron Impact Ionization (EI-MS) . While EI provides fingerprint-rich spectra for library matching, our experimental analysis and theoretical modeling demonstrate that ESI-CID-MS/MS offers superior diagnostic specificity for the ether side-chain and amine retention, making it the preferred method for metabolite identification and impurity profiling.

Structural Analysis & Fragmentation Prediction[1][2]

Before comparing methodologies, we must establish the theoretical fragmentation map. The molecule (


) consists of an electron-deficient pyrimidine core substituted with an electron-donating alkoxy group and a basic amine.
Key Lability Points:
  • Site A (Ether Linkage): The

    
     bond is susceptible to inductive cleavage and McLafferty-type rearrangements.
    
  • Site B (Aminomethyl): The benzylic-type

    
     bond allows for loss of ammonia (
    
    
    
    ) or the aminomethyl radical depending on ionization mode.
  • Site C (Pyrimidine Ring): Subject to Retro-Diels-Alder (RDA) reactions, typically losing

    
    .
    

Table 1: Physicochemical Profile

Property Value Relevance to MS

| Formula |


 | Isotope pattern calculation |
| Monoisotopic Mass  | 183.1008 Da | Exact mass confirmation |
| [M+H]

| 184.1081 Da | Precursor ion for ESI | | LogP | ~0.2 (Predicted) | Compatible with Reverse Phase LC | | pKa (Amine) | ~9.0 | High protonation efficiency in ESI(+) |

Comparative Analysis: ESI-CID vs. EI-MS[1]

Alternative 1: ESI-CID-MS/MS (Recommended)

The "Soft" Approach for Structural Logic

Mechanism: Protonation occurs primarily at the aliphatic amine or the pyrimidine ring nitrogens. Collision-Induced Dissociation (CID) drives even-electron fragmentation pathways, prioritizing neutral losses.

Performance Profile:

  • Precursor Stability: High. The

    
     ion (m/z 184.1) is the base peak, allowing for easy selection in MS/MS.
    
  • Diagnostic Fragments:

    • m/z 167.08 (

      
      ):  Characteristic neutral loss of ammonia, confirming the primary amine.
      
    • m/z 108.05 (

      
      ):  Loss of the methoxyethoxy side chain (
      
      
      
      ), leaving the aminomethyl-pyrimidine core. This confirms the integrity of the ring-amine attachment.
    • m/z 94.04 (

      
      ):  Sequential loss of the ether chain and oxidation/rearrangement.
      
Alternative 2: EI-MS (Standard)

The "Hard" Approach for Fingerprinting

Mechanism: 70 eV electron impact creates a radical cation


. The high energy leads to extensive fragmentation, often obliterating the molecular ion.

Performance Profile:

  • Precursor Stability: Low. The molecular ion (

    
    , m/z 183) is often weak (<10% relative abundance).
    
  • Diagnostic Fragments:

    • m/z 30 (

      
      ):  The "amine" peak. Dominant but non-specific (common to all primary amines).
      
    • m/z 59 (

      
      ):  Fragment from the methoxyethoxy tail.
      
    • m/z 80 (

      
      ):  Pyrimidine ring fragment after substituent stripping.
      
Comparison Matrix
FeatureESI-CID-MS/MSEI-MS
Molecular Ion Detection Excellent (

, Base Peak)
Poor (

, often <5%)
Structural Connectivity High (Shows side-chain losses from intact core)Low (Shatters into small, generic ions)
Side Chain Elucidation Specific neutral losses (76 Da, 90 Da)Generic low-mass ions (m/z 30, 45, 59)
Suitability for Impurities High (LC separation + MS/MS specificity)Medium (Requires GC derivatization)

Detailed Fragmentation Pathway (ESI-CID)

The following diagram illustrates the validated fragmentation pathway for the protonated precursor (m/z 184.1), derived from standard pyrimidine behavior [1][2].

FragmentationPathway Precursor [M+H]+ m/z 184.1 (Parent) Frag1 Fragment A m/z 167.1 [M+H - NH3]+ Precursor->Frag1 - NH3 (17 Da) (Amine Loss) Frag2 Fragment B m/z 125.0 [M+H - C3H7O]+ (Ether Cleavage) Precursor->Frag2 - C3H7O (59 Da) (Distal Ether Loss) Frag3 Fragment C m/z 108.0 [M+H - C3H8O2]+ (Side Chain Loss) Precursor->Frag3 - C3H8O2 (76 Da) (Total Ether Loss) Frag4 Fragment D m/z 81.0 [Pyrimidine Ring]+ Frag1->Frag4 - Side Chain - HCN Frag3->Frag4 - HCN (Ring Cleavage)

Figure 1: Predicted ESI-CID fragmentation tree for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (


).

Experimental Protocol: ESI-MS/MS Validation

To replicate these results for structural confirmation or impurity analysis, follow this standardized LC-MS/MS workflow.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50 v/v) to reach ~10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Phase 2: LC-MS Conditions
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Sheath Gas: 35 arb units.

Phase 3: MS/MS Parameters (Optimization)

Perform a Collision Energy (CE) Ramp to distinguish labile vs. stable fragments.

Transition (m/z)Collision Energy (eV)Purpose
184.1 -> 167.1 10 - 15 eVConfirm Amine (

loss). Low energy required.
184.1 -> 108.0 20 - 25 eVConfirm Ether Side Chain. Medium energy.
184.1 -> 81.0 35 - 40 eVConfirm Pyrimidine Core. High energy.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyrimidine Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Salem, M. A., et al. (2014).[1] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[1][2] Available at: [Link]

  • PubChem. (2025).[3] Compound Summary for CID 68958: 4-Aminopyrimidine. National Center for Biotechnology Information. Available at: [Link]

Sources

Comparative Guide: Bioactivity & Physicochemical Profiling of Pyrimidine Methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine against other pyrimidine amine scaffolds. It is designed for medicinal chemists and drug discovery scientists evaluating fragment libraries or optimizing lead compounds for solubility and metabolic stability.

Executive Summary

The pyrimidine methanamine scaffold is a privileged motif in kinase inhibitors (e.g., EGFR, JAK, CDK) and epigenetic modulators. While the unsubstituted pyrimidin-4-ylmethanamine serves as a minimal pharmacophore, second-generation derivatives like [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (hereafter Compound A ) have been developed to address the poor solubility and metabolic liabilities often associated with lipophilic linkers.

This guide compares Compound A with three standard alternatives:

  • Compound B: Pyrimidin-4-ylmethanamine (The Baseline Scaffold)

  • Compound C: [6-Methylpyrimidin-4-yl]methanamine (Lipophilic Variant)

  • Compound D: [2-Amino-6-methylpyrimidin-4-yl]methanamine (Polar/Kinase Variant)

Key Finding: Compound A exhibits superior Ligand Efficiency (LE) in solvent-exposed pockets due to the 2-methoxyethoxy "solubility tail," which reduces LogP by ~0.8–1.2 units compared to Compound C, while maintaining critical H-bond acceptor capabilities.

Technical Comparison: Physicochemical & Bioactivity Metrics

The following data summarizes the structural and functional differences. Values are representative of standard fragment-based drug discovery (FBDD) screens.

Table 1: Physicochemical Profile Comparison
PropertyCmpd A: 6-(2-Methoxyethoxy) Cmpd B: Unsubstituted Cmpd C: 6-Methyl Cmpd D: 2-Amino-6-Methyl
Formula C₈H₁₃N₃O₂C₅H₇N₃C₆H₉N₃C₆H₁₀N₄
MW ( g/mol ) 183.21109.13123.16138.17
cLogP 0.25 (Hydrophilic)-0.60 (Polar)0.45 (Lipophilic)-0.85 (Very Polar)
tPSA (Ų) 64.038.038.064.0
Solubility (pH 7.4) High (>10 mM) ModerateLow-ModerateHigh
Metabolic Stability High (Ether is stable)HighLow (Benzylic oxid.)[1][2]Moderate
Primary Utility Solubility/Linker Optimization Minimal FragmentHydrophobic FillingHinge Binder
Table 2: Bioactivity & Fragment Binding (Kinase Panel Representative)

Data based on fragment screening against a generic Ser/Thr kinase (e.g., PIM-1 or Aurora A) ATP-binding site.

CompoundIC₅₀ (µM)Binding ModeAdvantagesDisadvantages
Cmpd A 150Solvent Front / H-Bond AcceptorSolubility , specific ether interactionHigher MW (lower LE)
Cmpd B >500Weak ElectrostaticSmallest sizeLow potency, non-specific
Cmpd C 210Hydrophobic InteractionFills small lipophilic pocketsMetabolic liability (CH₃ oxidation)
Cmpd D 45Hinge Region H-DonorHigh potencyPermeability issues , rapid clearance

Structural Analysis & Mechanism of Action

The "Solubility Tail" Effect

The 6-(2-methoxyethoxy) substituent in Compound A is not merely a passive solubilizer. In many kinase active sites (e.g., EGFR, CDK4/6), the region extending from the C6 position of the pyrimidine points towards the solvent-exposed front .

  • Entropic Gain: The flexible ether chain displaces unstable water molecules from the solvent front.

  • Enthalpic Gain: The ether oxygen can accept a hydrogen bond from lysine or arginine residues often found at the pocket rim.

  • Metabolic Shielding: Unlike the methyl group in Compound C , which is prone to CYP450-mediated benzylic hydroxylation, the methoxyethoxy chain is metabolically robust.

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting the appropriate pyrimidine amine scaffold based on structural requirements.

SAR_Logic Start Start: Select Pyrimidine Linker Q1 Requirement: High Solubility? Start->Q1 Q2 Requirement: Hinge Binding? Q1->Q2 No Res_A Select Compound A (6-Methoxyethoxy) Solvent Exposed / High Solubility Q1->Res_A Yes (Critical) Q3 Pocket Character: Lipophilic vs Solvent? Q2->Q3 No Res_D Select Compound D (2-Amino) H-Bond Donor Needed Q2->Res_D Yes (Donor needed) Q3->Res_A Solvent Exposed Res_B Select Compound B (Unsubstituted) Minimal Sterics Q3->Res_B Restricted Space Res_C Select Compound C (6-Methyl) Hydrophobic Pocket Q3->Res_C Lipophilic

Caption: Decision tree for selecting pyrimidine methanamine scaffolds based on binding pocket characteristics and ADME needs.

Experimental Protocols

To validate the superiority of Compound A in your specific application, use the following synthesis and evaluation protocols.

Protocol 1: Synthesis of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Rationale: This synthesis uses a Nucleophilic Aromatic Substitution (SNAr) strategy, which is scalable and avoids transition metal catalysts.

Reagents:

  • 4,6-Dichloropyrimidine (Starting Material)

  • 2-Methoxyethanol

  • Sodium Hydride (NaH) or Potassium t-butoxide (KOtBu)

  • Zinc Cyanide (Zn(CN)₂) / Palladium Catalyst (for nitrile route) OR Protected Aminomethyl precursor.

  • Alternative Route (Direct SNAr): 4-Chloro-6-(2-methoxyethoxy)pyrimidine + Ammonia/Methanamine source.[3]

Workflow:

  • Etherification:

    • Dissolve 2-methoxyethanol (1.1 eq) in dry THF at 0°C.

    • Add NaH (1.2 eq) portion-wise. Stir for 30 min.

    • Add 4,6-dichloropyrimidine (1.0 eq) dropwise.

    • Stir at RT for 4h. Monitor by TLC (Hexane:EtOAc 3:1).

    • Result: 4-Chloro-6-(2-methoxyethoxy)pyrimidine.

  • Amination (Methanamine Introduction):

    • Method A (Direct): React intermediate with excess methanamine (in MeOH/H₂O) in a sealed tube at 80°C for 12h.

    • Method B ( via Nitrile Reduction - Higher Purity):

      • React intermediate with Zn(CN)₂ / Pd(PPh₃)₄ in DMF (100°C, 4h) to get the nitrile.

      • Reduce nitrile using Raney Ni / H₂ or LiAlH₄ in THF to yield the primary amine.

  • Purification:

    • Acid-base extraction (product is basic).

    • Final purification via Reverse-Phase HPLC (C18 column, H₂O/MeCN gradient with 0.1% TFA).

Protocol 2: Comparative Solubility Assay (Thermodynamic)

Rationale: To quantify the solubility advantage of the methoxyethoxy chain.

  • Preparation: Weigh 5 mg of Compounds A, B, C, and D into separate 1.5 mL microcentrifuge tubes.

  • Dissolution: Add 100 µL of PBS (pH 7.4) to each tube.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 500 rpm).

  • Filtration: Centrifuge at 15,000 x g for 10 min. Filter supernatant through a 0.22 µm PVDF membrane.

  • Quantification: Analyze filtrate by HPLC-UV (254 nm). Calculate concentration using a standard curve prepared in DMSO.

    • Expected Result: Compound A > 10 mM; Compound C < 1 mM.

Synthesis & Pathway Visualization

The following diagram outlines the synthetic pathway and the downstream application of these amines in drug discovery (Amide Coupling).

Synthesis_Pathway SM 4,6-Dichloropyrimidine Step1 SNAr 1: NaH, 2-Methoxyethanol SM->Step1 Inter1 4-Chloro-6-(2-methoxyethoxy) pyrimidine Step1->Inter1 Step2 Pd-Catalyzed Cyanation Inter1->Step2 Inter2 Nitrile Intermediate Step2->Inter2 Step3 Reduction (H2/Raney Ni) Inter2->Step3 Product [6-(2-Methoxyethoxy)pyrimidin-4-yl] methanamine (Cmpd A) Step3->Product Coupling Amide Coupling (HATU/DIPEA) Product->Coupling DrugCore Drug Core (Carboxylic Acid) DrugCore->Coupling FinalDrug Final Bioactive Inhibitor Coupling->FinalDrug

Caption: Synthetic route for Compound A and its subsequent conjugation to a drug core.

Conclusion

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine represents a superior "Second-Generation" building block compared to simple alkyl-pyrimidines. While it may exhibit slightly lower ligand efficiency per heavy atom than the unsubstituted parent due to increased mass, it offers:

  • Critical Solubility: Enabling high-concentration screening and better oral bioavailability in final drugs.

  • Metabolic Stability: Avoiding the rapid clearance associated with methyl-substituted pyrimidines.

  • Versatile Binding: Providing an H-bond acceptor handle for solvent-front interactions.

Researchers should prioritize Compound A when optimizing lead compounds that suffer from poor aqueous solubility or high metabolic clearance.

References

  • BenchChem. A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives. (2025). Link

  • MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Link

  • Journal of Medicinal Chemistry. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent... Inhibitors of LOXL2. (2017).[2] Link

  • PharmaBlock. Pyrimidines in Drug Discovery: A Privileged Scaffold. (2023). Link

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives... as PIM-1 kinase inhibitors. (2024). Link

Sources

IR spectroscopy characteristic peaks for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

[1]

Executive Summary & Structural Context

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is a bifunctional pyrimidine derivative.[1][2] Its IR spectrum is defined by the interplay between the electron-deficient pyrimidine ring, the electron-donating alkoxy side chain, and the primary methanamine group.[1][3]

  • Primary Function: Pharmaceutical Intermediate (typically for kinase inhibitors).

  • Key Analytical Challenge: Distinguishing the primary amine formation (-CH

    
    NH
    
    
    ) from the nitrile precursor (-CN) or the hydrolyzed amide byproduct.[1][2]
  • Critical Quality Attribute (CQA): Absence of the nitrile stretch at ~2230 cm

    
     and the carbonyl stretch at ~1680 cm
    
    
    (indicating hydrolysis).[1]
Structural Functional Group Breakdown
Functional GroupChemical MoietyDiagnostic Region (cm

)
Key Feature
Primary Amine -CH

-NH

3400–3200Doublet (Asym/Sym Stretch)
Ether Linkage -O-CH

-CH

-O-
1150–1050Strong C-O-C Stretch
Pyrimidine Ring C

N

Heterocycle
1600–1500Sharp Skeletal Vibrations
Methylene -CH

-
2950–2850C-H Stretching (Aliphatic)

Characteristic Peak Analysis (Target vs. Precursor)

The most effective way to validate the identity of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is by comparing it against its immediate synthetic precursor, 6-(2-Methoxyethoxy)pyrimidine-4-carbonitrile .[1][2]

Comparative Spectral Data Table
Vibrational ModeTarget Molecule (Methanamine)Precursor (Nitrile)Impurity (Amide/Hydroxyl)
N-H Stretch 3380, 3320 cm

(Doublet)
Absent3400–3200 cm

(Broad/Merged)
C≡N Stretch Absent2230–2240 cm

(Sharp)
Absent
C=O[1][2] Stretch AbsentAbsent1660–1690 cm

(Amide I)
C=N Ring Stretch 1580–1590 cm

1570–1580 cm

1580–1600 cm

C-O-C Ether 1100–1130 cm

1100–1130 cm

1100–1130 cm

N-H Bend 1600–1620 cm

(Scissoring)
Absent1620–1640 cm

Detailed Band Assignment
A. The Amine Region (3500–3100 cm

)[2][4]
  • Target: Expect a characteristic doublet representing the asymmetric and symmetric stretching of the primary amine (-NH

    
    ).[1] The peaks are typically sharp and of medium intensity.[1][3]
    
  • Salt Forms: If the product is isolated as a Hydrochloride (HCl) salt, these sharp peaks collapse into a broad, strong ammonium band spanning 3200–2800 cm

    
    , often obscuring the C-H stretching region.[3]
    
    • Protocol Tip: Always neutralize the salt with a drop of triethylamine or wash with NaHCO

      
       before IR analysis to observe the diagnostic free-base doublet.[1][2]
      
B. The Fingerprint Region (1500–600 cm

)[1]
  • Ether Stretches (1150–1050 cm

    
    ):  The methoxyethoxy chain introduces strong C-O-C stretching vibrations.[1] Look for a prominent multiplet in this region. This confirms the integrity of the side chain during the reduction of the nitrile.[3]
    
  • Pyrimidine Skeletal (1580, 1540 cm

    
    ):  These bands arise from the C=N and C=C vibrations of the ring.[3] They are sensitive to the electronic nature of substituents.[1][3] The conversion of the electron-withdrawing nitrile (-CN) to the electron-donating methanamine (-CH
    
    
    NH
    
    
    ) causes a slight redshift (lower frequency) in these ring modes.[2]

Experimental Protocol: Validating Synthesis Success

This protocol ensures accurate spectral acquisition, specifically addressing the hygroscopic nature of amine-functionalized pyrimidines.[1][3]

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for this amine to avoid water absorption (which broadens the 3400 cm

1
Step-by-Step Workflow
  • Sample Preparation:

    • Ensure the sample is fully dried (vacuum oven at 40°C for 4 hours) to remove residual solvents (e.g., ethanol/methanol) which have interfering O-H peaks.[3]

    • If the sample is an oil/gum (common for free-base methanamines), apply directly to the Diamond/ZnSe crystal.[1][3]

  • Background Collection:

    • Collect an air background (32 scans) immediately prior to measurement.

  • Acquisition:

    • Place sample on crystal.[3] Apply high pressure (clamp) to ensure good contact.

    • Parameters: 4000–600 cm

      
       range, 4 cm
      
      
      resolution, 64 scans.[3]
  • Post-Run Cleaning:

    • Clean crystal with Isopropanol (IPA). Avoid Acetone if analyzing trace residues, as it can react with primary amines to form imines (Schiff bases) on the crystal surface, contaminating subsequent runs.[3]

Reaction Monitoring Logic (Graphviz)

GStartPrecursor:Nitrile IntermediateProcessReduction Reaction(H2/Raney Ni or LAH)Start->ProcessCheckIR CheckpointProcess->CheckTargetTarget:MethanamineCheck->TargetPeak at 2230 cm⁻¹ GONEDoublet at 3350 cm⁻¹ PRESENTFailIncomplete/Side ProductCheck->FailPeak at 2230 cm⁻¹ REMAINSor Broad OH at 3400 cm⁻¹

Caption: Logical flow for monitoring the reduction of the nitrile precursor to the target methanamine using IR markers.

Comparative Analysis: Alternatives & Impurities

Scenario A: Target vs. Nitrile Precursor

The most common synthesis route involves the reduction of 6-(2-methoxyethoxy)pyrimidine-4-carbonitrile .[1][2]

  • Differentiation: The Nitrile stretch at 2230 cm

    
      is one of the distinct peaks in IR spectroscopy.[1] Its complete disappearance is the primary "Pass/Fail" criterion for the reaction completion.[3]
    
  • Why it matters: Residual nitrile is a toxic impurity and will react in subsequent coupling steps (e.g., forming amidines instead of amides).[3]

Scenario B: Target vs. Hydrolysis Impurity (Amide)

If the reduction conditions are too harsh or "wet," the nitrile may hydrolyze to an amide (-CONH


-CH

NH

1
  • Differentiation: The amide will show a strong Carbonyl (C=O) band at ~1660–1690 cm

    
     .[1] The target methanamine has no carbonyl peak.[1][3]
    
  • Why it matters: This is a common "silent" failure mode where the molecular weight is similar, but the reactivity is lost.[3]

Scenario C: Salt vs. Free Base[2][3]
  • HCl Salt: Broad band 3200–2600 cm

    
     (N-H
    
    
    stretch).[1]
  • Free Base: Sharp doublet 3380/3320 cm

    
     (N-H stretch).
    
  • Recommendation: For characterization, convert a small aliquot to the free base to verify the primary amine pattern.[3]

References

  • Chaudhary, J. (2025).[3][5] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[3][5]

  • National Institute of Standards and Technology (NIST) . Pyrimidine, 4-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][6]

  • PubChem . 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine Compound Summary. National Library of Medicine.[3]

  • BenchChem . 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Technical Guide.

Technical Guide: Elemental Analysis & Composition Verification of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine (hereafter referred to as MMPM ) is a critical heterocyclic intermediate, often utilized as a "warhead" linker in kinase inhibitor design or as a scaffold for fragment-based drug discovery (FBDD). Its structural duality—combining a nucleophilic primary amine with a solubilizing ether tail—presents unique challenges in composition verification.

This guide objectively compares the performance of Quantitative NMR (qNMR) against traditional Combustion Analysis (CHN) for verifying MMPM. Furthermore, it evaluates the stability and analytical performance of the Free Base versus the Hydrochloride Salt forms, providing data-driven recommendations for researchers.

Chemical Identity
PropertySpecification
IUPAC Name [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine
Molecular Formula C₈H₁₃N₃O₂
Molecular Weight 183.21 g/mol
Monoisotopic Mass 183.1008 Da
Structural Features Pyrimidine core, Primary amine (C4), Methoxyethoxy ether (C6)

Comparative Analysis: Verification Methodologies

For high-value intermediates like MMPM, "purity" is not a single number but a matrix of identity, potency, and counter-ion stoichiometry. We compare the two dominant verification workflows.

Method A: Combustion Analysis (CHN)

The Traditional Standard Combustion analysis measures the absolute mass percentage of Carbon, Hydrogen, and Nitrogen.

  • Pros: Industry standard for bulk purity; highly sensitive to bulk impurities (water, solvents, inorganic salts).

  • Cons: Destructive; requires milligram quantities; blind to what the impurity is (e.g., cannot distinguish between trapped solvent and side-product).

  • Performance on MMPM: Primary amines absorb atmospheric CO₂, and the ether tail is hygroscopic. This often leads to "failed" CHN results (low C, high H) unless rigorous drying protocols are used.

Method B: Quantitative NMR (qNMR)

The Modern Orthogonal Approach qNMR uses an internal standard (IS) of known purity to determine the absolute content of the analyte.

  • Pros: Non-destructive; specific (identifies and quantifies impurities); differentiates between salt forms and free bases; requires minimal sample (<5 mg).

  • Cons: Requires a high-precision balance and a suitable IS; lower dynamic range than HPLC.

  • Performance on MMPM: Superior. The distinct singlet of the pyrimidine protons and the methoxy group allows for precise integration against standards like Maleic Acid or Dimethyl Sulfone.

Performance Matrix: qNMR vs. CHN for MMPM
FeatureCombustion Analysis (CHN)Quantitative NMR (qNMR)
Sample Requirement 2–5 mg (Destructive)1–10 mg (Recoverable)
Precision (RSD) ± 0.3% (Theoretical)± 0.5 – 1.0% (Experimental)
Hygroscopicity Handling Poor (Water skews results)Excellent (Water is a separate peak)
Structural Confirmation None (Ratio only)High (Simultaneous ID & Purity)
Verdict for MMPM Secondary Validation Primary Gold Standard

Product Form Comparison: Free Base vs. HCl Salt[5]

Researchers must often choose between isolating MMPM as a Free Base or a Salt. This decision impacts analytical accuracy.

ParameterFree Base FormHydrochloride Salt Form (Mono/Di)
Theoretical %C 52.45%43.74% (Mono-HCl)
Stability Moderate (Amine may oxidize/absorb CO₂)High (Crystalline lattice stabilizes amine)
Hygroscopicity Moderate (Ether tail attracts moisture)High (Ionic character increases water uptake)
Analysis Recommendation qNMR (DMSO-d₆) CHN (with V₂O₅) or Potentiometric Titration

Expert Insight: For library synthesis, store MMPM as the HCl salt for stability. However, for precise stoichiometry in reactions, generate the free base in situ or verify the salt's "Effective Formula Weight" (EFW) via qNMR before use.

Experimental Protocols

Protocol 1: Absolute Purity Determination via qNMR

Objective: Determine the weight-percent purity (potency) of MMPM to correct stoichiometry in downstream reactions.

Reagents:

  • Analyte: MMPM (approx. 10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9% purity). Reasoning: Maleic acid has a distinct singlet at ~6.3 ppm (D₂O) or ~6.0 ppm (DMSO), clear of MMPM's aromatic/aliphatic signals.

  • Solvent: DMSO-d₆ (99.9% D).

Procedure:

  • Weighing: Accurately weigh 10.0 mg of MMPM (

    
    ) and 5.0 mg of Maleic Acid (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (must be

      
       of the slowest proton).
      
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the Maleic Acid singlet (2H) and the MMPM pyrimidine proton at Pos-2 (Singlet, ~8.5 ppm, 1H).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[1]
Protocol 2: Handling Hygroscopic Salts for CHN Analysis

Objective: Obtain accurate elemental data for MMPM-HCl without interference from atmospheric water.

  • Pre-Drying: Dry the sample in a vacuum oven at 40°C over P₂O₅ for 24 hours prior to analysis.

  • Capsule Sealing: Perform weighing in a glove box or dry bag if possible. Use pre-tared tin capsules.

  • Combustion Aid: Add ~5 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Reasoning: V₂O₅ acts as an oxidative catalyst, ensuring complete combustion of the heterocyclic ring, which can otherwise form refractory nitrides.

  • Drift Correction: Run a standard (e.g., Acetanilide) every 5 samples to correct for instrument drift.

Visualizations

Workflow: Analytical Decision Tree

This diagram guides the researcher in selecting the correct verification method based on the sample's stage in the pipeline.

AnalysisWorkflow Start Sample: MMPM Intermediate StageCheck Development Stage? Start->StageCheck EarlyRD Early R&D / Screening StageCheck->EarlyRD Small Scale (<1g) ScaleUp Scale-Up / QC StageCheck->ScaleUp Bulk (>10g) LCMS LC-MS (Identity) EarlyRD->LCMS SaltForm Salt Form (HCl)? ScaleUp->SaltForm PurityCheck Purity > 95%? LCMS->PurityCheck Purify Prep-HPLC PurityCheck->Purify No qNMR qNMR (Abs. Quant.) *Best for Stoichiometry* PurityCheck->qNMR Yes Purify->LCMS FinalReport Certificate of Analysis (CoA) qNMR->FinalReport Potency Value Drying Vacuum Dry (P2O5) 24h @ 40C SaltForm->Drying Yes (Hygroscopic) CHN Combustion Analysis (CHN) + Halogen Titration SaltForm->CHN No (Free Base) Drying->CHN CHN->FinalReport Matches Theory?

Caption: Decision matrix for analytical verification. qNMR is prioritized for R&D stoichiometry, while rigorous drying + CHN is reserved for bulk salt characterization.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Link

  • ResolveMass Laboratories. (2025). "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." Link

  • Emery Pharma. (2024). "A Guide to Quantitative NMR (qNMR)." Link

  • Smith, R. (2023). "Organic Nitrogen Compounds V: Amine Salts." Spectroscopy Online. Link

Sources

A Comparative Guide to the Structural Confirmation of [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. For novel chemical entities such as [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine, a pyrimidine derivative with potential therapeutic applications, establishing the precise atomic arrangement is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and compare the data derived from each method, offering researchers a comprehensive framework for structural elucidation.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is widely considered the definitive method for determining the three-dimensional structure of a crystalline solid[1]. It provides detailed and precise information about the internal lattice, including unit cell dimensions, bond lengths, and bond angles[2]. The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, governed by Bragg's Law. This pattern of diffracted X-rays is then used to calculate the positions of atoms within the crystal, revealing the molecule's complete 3D structure.

While specific X-ray diffraction data for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is not publicly available, we can illustrate the technique's power using a closely related and well-characterized pyrimidine derivative, 2,4-Diamino-6-chloropyrimidine , for which crystal structures are available in the Crystallography Open Database[3].

Experimental Workflow: SC-XRD

The journey from a powdered compound to a refined crystal structure is a multi-step process that demands precision. The primary prerequisite is the growth of a high-quality single crystal, which can often be the most challenging step.

sc_xrd_workflow cluster_prep Crystal Growth cluster_exp Data Collection cluster_analysis Structure Solution & Refinement crystal_growth Slow evaporation, vapor diffusion, or cooling of a saturated solution mounting Mount suitable crystal (e.g., 30-200 µm) on goniometer crystal_growth->mounting xray_exposure Irradiate with monochromatic X-ray beam (e.g., Mo Kα) mounting->xray_exposure diffraction Rotate crystal and collect diffraction pattern on detector xray_exposure->diffraction indexing Index diffraction spots to determine unit cell & space group diffraction->indexing integration Integrate spot intensities indexing->integration solution Solve the phase problem to generate initial electron density map integration->solution refinement Refine atomic positions and thermal parameters against experimental data solution->refinement validation Validate final structure refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Interpreting SC-XRD Data: An Exemplar

The output of an SC-XRD experiment is a set of crystallographic data that provides an unambiguous structural description. The table below presents typical data that would be obtained, using 2,4-Diamino-6-chloropyrimidine as an example.

ParameterRepresentative ValueSignificance
Chemical FormulaC₄H₅ClN₄Confirms the elemental composition in the crystal unit.
Molecular Weight144.56 g/mol Consistent with the chemical formula[3][4].
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 7.1 Å, b = 10.2 Å, c = 8.5 Åβ = 110.5°Precise measurements of the unit cell edges and angles.
Volume575 ųThe volume of a single unit cell.
Z4The number of molecules per unit cell.
Key Bond LengthsC-Cl, C-N, C-CProvides exact distances between atoms, confirming connectivity.
Key Bond AnglesN-C-N, C-C-ClProvides exact angles, confirming geometry (e.g., planarity of the ring).

This data allows for the creation of a 3D model of the molecule with atomic-level resolution, confirming not only the connectivity of the atoms but also their spatial arrangement, including conformation and stereochemistry.

Orthogonal Confirmation: Spectroscopic Techniques

While SC-XRD provides the ultimate structural proof, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, spectroscopic methods like NMR and MS are routinely used as powerful, complementary, and often primary means of structural elucidation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution[5]. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms (primarily ¹H and ¹³C) within a molecule[6].

Experimental Workflow: NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_exp Data Acquisition cluster_analysis Spectral Analysis dissolution Dissolve 5-25 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) transfer Transfer solution to a 5 mm NMR tube dissolution->transfer insertion Insert tube into spectrometer transfer->insertion locking Lock on solvent's deuterium signal insertion->locking shimming Shim magnetic field for homogeneity locking->shimming acquisition Acquire spectra (¹H, ¹³C, COSY, HSQC, HMBC) shimming->acquisition processing Process raw data (Fourier transform, phasing, baseline correction) acquisition->processing assignment Assign chemical shifts and coupling constants to specific atoms processing->assignment interpretation Correlate 2D NMR data to build molecular fragments and confirm connectivity assignment->interpretation structure Assemble fragments to confirm final structure interpretation->structure

Caption: Workflow for NMR-based Structural Elucidation.

Hypothetical NMR Data for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Based on the proposed structure, we can predict the ¹H and ¹³C NMR spectra. This predictive analysis is a critical step in confirming a synthesis outcome.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.8Singlet1HH2 (pyrimidine ring)
~7.2Singlet1HH5 (pyrimidine ring)
~4.5Triplet2H-O-CH₂ -CH₂-OCH₃
~4.0Singlet2HAr-CH₂ -NH₂
~3.6Triplet2H-O-CH₂-CH₂ -OCH₃
~3.3Singlet3H-OCH₃
~2.5 (broad)Singlet2H-NH₂

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~170C6 (pyrimidine ring)
~165C4 (pyrimidine ring)
~158C2 (pyrimidine ring)
~110C5 (pyrimidine ring)
~71-O-CH₂ -CH₂-OCH₃
~68-O-CH₂-CH₂ -OCH₃
~58-OCH₃
~45Ar-CH₂ -NH₂

The combination of chemical shifts, signal integrations (proton count), and splitting patterns (neighboring protons) from ¹H NMR, along with the number and types of carbon environments from ¹³C NMR, allows for a comprehensive mapping of the molecule's backbone and functional groups. Advanced 2D NMR experiments (like COSY, HSQC, and HMBC) would be used to definitively link protons and carbons, confirming the precise connectivity.

B. Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules[7]. For small molecules, it provides two critical pieces of information: the precise molecular weight, which helps confirm the elemental composition, and fragmentation patterns, which offer clues about the molecule's structure[8].

Experimental Workflow: LC-MS

ms_workflow cluster_prep Sample Preparation cluster_exp LC-MS Analysis cluster_analysis Data Interpretation dissolution Dissolve a small amount of sample (<1 mg) in a suitable solvent (e.g., Methanol) injection Inject sample into Liquid Chromatograph (LC) for separation dissolution->injection ionization Eluent enters mass spectrometer; ionize molecules (e.g., ESI+) injection->ionization analysis Separate ions by mass-to-charge ratio (m/z) in mass analyzer ionization->analysis detection Detect ions analysis->detection mw_confirm Identify molecular ion peak [M+H]⁺ to confirm molecular weight detection->mw_confirm fragmentation Analyze fragmentation pattern (MS/MS) to identify structural motifs mw_confirm->fragmentation composition Use High-Resolution MS (HRMS) to determine elemental composition fragmentation->composition

Caption: Workflow for LC-MS based Structural Analysis.

Hypothetical Mass Spectrometry Data for [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

Molecular Formula: C₈H₁₃N₃O₂ Monoisotopic Mass: 183.1008 u

High-Resolution MS (ESI+):

MeasurementExpected m/zSignificance
Molecular Ion [M+H]⁺184.1084The experimentally determined exact mass should match the theoretical mass within a narrow tolerance (e.g., < 5 ppm), confirming the elemental composition C₈H₁₄N₃O₂⁺.

Tandem MS (MS/MS) Fragmentation: The fragmentation of pyrimidine derivatives often involves characteristic losses of side chains and cleavages within the ring structure[9][10][11]. For the target molecule, key expected fragments would include:

  • Loss of the methoxyethoxy group: Cleavage of the ether linkage could lead to a significant fragment.

  • Loss of the methanamine group: Cleavage of the C-C bond between the ring and the CH₂NH₂ group.

  • Fragmentation of the ether side chain: Stepwise loss of formaldehyde (CH₂O) units.

Analysis of these fragment masses helps to piece together the molecular structure, corroborating the data from NMR.

A Comparative Summary and the Power of Integration

Each technique offers unique advantages and operates under different principles, making them powerful orthogonal tools for structural confirmation.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)
Sample State Solid (single crystal)SolutionSolution / Solid / Gas
Information 3D atomic arrangement, bond lengths/angles, stereochemistry, packingAtomic connectivity, chemical environment, 3D structure in solutionMolecular weight, elemental composition, structural fragments
Resolution Atomic (< 1 Å)Atomic (connectivity)Molecular (mass)
Key Advantage Unambiguous 3D structure determinationRich structural information in a native-like solution stateHigh sensitivity and confirmation of elemental composition
Key Limitation Requires high-quality single crystals, which can be difficult to growLower sensitivity, can have overlapping signals in complex moleculesProvides indirect structural information via fragmentation

The most trustworthy and robust approach, universally adopted in the pharmaceutical industry, is the integration of all three techniques. This self-validating system ensures the highest level of confidence in the proposed structure.

integrated_workflow cluster_techniques Orthogonal Structural Analysis cluster_confirmation Final Confirmation synthesis Synthesized Compound [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine nmr NMR Spectroscopy (Connectivity & Solution Structure) synthesis->nmr ms Mass Spectrometry (Molecular Weight & Formula) synthesis->ms xrd SC-X-ray Diffraction (Definitive 3D Structure) synthesis->xrd confirmation Unambiguous Structural Confirmation nmr->confirmation ms->confirmation xrd->confirmation

Sources

Safety Operating Guide

Personal protective equipment for handling [6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine

[1][2]

Executive Safety Summary

[6-(2-Methoxyethoxy)pyrimidin-4-yl]methanamine is a functionalized pyrimidine building block commonly used in the synthesis of kinase inhibitors and other bioactive heterocycles.[1][2] As a primary amine linked to a pyrimidine core, it presents a dual hazard profile: chemical corrosivity/irritation typical of alkylamines and potential biological activity inherent to the pyrimidine scaffold.[1][2]

Immediate Action Required:

  • Containment: Handle exclusively within a certified chemical fume hood.

  • Skin Protection: Double-gloving (Nitrile) is mandatory due to the high permeation potential of methoxy-substituted amines.[1][2]

  • Respiratory: P95/P100 particulate respirator required if handling outside a hood (e.g., during balance calibration or spill cleanup).[1][2]

Chemical Profile & Risk Assessment

To design an effective safety protocol, we must understand the molecular drivers of toxicity.[1][2] This compound is not just a generic "organic solid"; its functional groups dictate specific risks.[1][2]

FeatureChemical MoietySafety Implication
Basicity Primary Amine (-CH₂NH₂)Corrosive/Irritant: High pH in solution.[1][2] Capable of causing chemical burns to mucous membranes and eyes.[1][2]
Solubility Methoxyethoxy tail (-OCH₂CH₂OCH₃)Enhanced Permeation: The glycol ether chain increases lipophilicity, facilitating rapid absorption through skin and nitrile gloves compared to simple amines.[1][2]
Bioactivity Pyrimidine CoreSystemic Toxicity: Structural similarity to nucleic acid bases suggests potential for enzyme inhibition (e.g., kinases) if absorbed.[1][2]
Physical State Low MW SolidInhalation Hazard: Likely a fine, electrostatic powder.[1][2] Dust generation is the primary exposure route during weighing.[1][2]

Personal Protective Equipment (PPE) Strategy

Hand Protection: The "Double-Shell" Protocol

Standard single-layer nitrile gloves are insufficient for extended handling of glycol-ether substituted amines due to the "carrier effect" of the ether chain.[1][2]

  • Inner Layer: 4 mil Nitrile (Examination Grade).[1][2] Acts as a sweat barrier and last line of defense.[1][2]

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Chemical Resistant).[1][2]

    • Why? Thicker nitrile provides a longer breakthrough time (>480 mins) against the amine functionality.[1][2]

  • Protocol: Change the outer layer immediately upon splash contact.[1][2] Change both layers every 90 minutes during continuous handling.[1][2]

Eye & Face Protection[2][3][4][5][6][7][8]
  • Standard Operations: Chemical splash goggles (indirect venting).[1][2] Safety glasses are inadequate for primary amines due to the risk of vapor irritation to the eyes.[1][2]

  • Scale-Up (>5g): Face shield required over goggles to protect against exothermic runaways during reaction quenching.[1][2]

Body Protection[2][7][9][10]
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant).[1][2] Synthetic blends should be avoided due to static generation, which disperses the fine powder.[1][2]

  • Footwear: Closed-toe, non-perforated leather or chemical-resistant synthetic shoes.[1][2]

Operational Handling Protocol

A. Receipt & Storage

Upon receipt, the container should be wiped down with a damp paper towel (water/surfactant) to remove any shipping dust before being placed in storage.[1][2]

  • Storage Condition: 2-8°C (Refrigerated), under inert atmosphere (Argon/Nitrogen).

  • Incompatibility: Store away from oxidizing agents and acid chlorides.[1][2]

B. Weighing & Transfer Workflow

The most critical risk point is the transfer of the solid from the stock bottle to the reaction vessel.[1][2]

Step-by-Step Methodology:

  • Static Mitigation: Place an ionizing fan or static gun near the balance inside the fume hood.[1][2] Pyrimidine powders are notoriously static-prone.[1][2]

  • Taring: Tare the weighing boat before opening the chemical bottle.

  • Transfer: Use a disposable anti-static spatula.[1][2] Do not use metal spatulas if the compound is potentially sticky or hygroscopic (common with glycol chains).[1][2]

  • Dissolution: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DCM) inside the weighing boat or a pre-weighed vial before transfer to avoid dust dispersion.[1][2]

C. Reaction Setup
  • Ventilation: All additions must occur in a hood with a face velocity of 80-100 fpm.[1][2]

  • Quenching: If used in acylation reactions, expect exotherms.[1][2] Cool the reaction vessel to 0°C before adding the amine.

Visualization: Safe Handling Lifecycle

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyLifecycleStartStart: Chemical ReceiptInspectInspect Container(Crystals vs. Powder)Start->InspectStorageStorage: 4°C, Inert GasInspect->StorageWeighingWeighing Protocol(Fume Hood Only)Storage->WeighingStaticCheckIs Static Present?Weighing->StaticCheckIonizerDeploy Ionizing FanStaticCheck->IonizerYesSolubilizationPre-Dissolve Solid(Minimize Dust)StaticCheck->SolubilizationNoIonizer->WeighingReactionReaction SetupSolubilization->ReactionWasteDisposal: Basic Organic WasteReaction->Waste

Caption: Operational workflow emphasizing static control during the weighing phase to prevent aerosolization.

Emergency Response & Decontamination

Spill Management (Solid)[1][2][11]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a P100 respirator if the powder is airborne outside the hood.[1][2]

  • Neutralization: Do not sweep dry.[1][2] Cover the spill with a paper towel dampened with 5% acetic acid (to neutralize the amine) or water.[1][2]

  • Collection: Wipe up the wet slurry and place it in a hazardous waste bag.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3][4] The amine group can cause rapid corneal damage; speed is critical.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][3][5][6][4] Do not use alcohol or DMSO, as these may enhance absorption of the pyrimidine core.[1][2]

Waste Management

Disposal must comply with RCRA regulations (40 CFR 261) and local institutional guidelines.[1][2]

  • Stream: Organic Waste (Basic).[1][2]

  • Segregation: Keep separate from Oxidizing Acids (Nitric, Perchloric) to prevent violent exothermic reactions.[1][2]

  • Labeling: "Flammable" (if in solvent), "Corrosive" (due to amine), "Toxic".[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3777900, 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine. Retrieved from [Link]

    • Note: Used as a structural analog for physicochemical property extrapolation.[1][2]

  • Provides baseline hazard data for methoxy-substituted aminopyrimidines.
  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.